Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
β-Lactosyl ureide dihydrate (C₁₃H₂₄N₂O₁₁ · 2H₂O), systematically identified as[(4-O-β-D-galactopyranosyl-1-N-β-D-glucopyranosyl)urea] dihydrate, is a functionalized disaccharide derivative of profound importance in agricultural chemistry and polymer science. Synthesized via the acid-catalyzed condensation of lactose and urea, it serves as a controlled-release non-protein nitrogen (NPN) source in ruminant nutrition and a renewable precursor for biocompatible polyurethanes. The definitive elucidation of its crystal structure by [1] resolved critical ambiguities regarding the regioselectivity of the lactose-urea condensation, confirming the retention of the pyranose rings and the exclusive formation of a β-N-glycosidic linkage.
This technical guide deconstructs the crystallographic properties, hydrogen-bonding networks, and synthesis protocols of β-lactosyl ureide dihydrate, explaining the causality behind its structural stability and biological efficacy.
Chemical Synthesis and Crystallization Protocol
The synthesis of β-lactosyl ureide dihydrate relies on a stereoselective nucleophilic condensation. The protocol below outlines the laboratory-scale preparation, emphasizing the mechanistic causality behind each step to ensure a self-validating workflow.
Step-by-Step Methodology
Reagent Preparation: Dissolve lactose monohydrate and urea in a 1:0.6 molar ratio in deionized water.
Acidic Catalysis: Adjust the solution to pH 2.0 using 0.5 M H₂SO₄.
Causality: The acidic environment protonates the anomeric hydroxyl group (C1) of the glucose moiety. This creates a superior leaving group (water) and generates a transient, electrophilic oxocarbenium ion intermediate, which is highly susceptible to nucleophilic attack by the nitrogen atom of urea.
Thermal Condensation: Incubate the reaction mixture in a shaking water bath at 70°C for 15 hours.
Causality: Elevated thermal energy overcomes the activation barrier for condensation. The bulky galactose ring and the inherent steric hindrance of the disaccharide heavily favor equatorial attack by the urea molecule, driving the stereoselective formation of the thermodynamically stable β-anomer.
Neutralization and Concentration: Neutralize the mixture with NaOH to halt the acid-catalyzed reaction, then concentrate under reduced pressure to yield a crude crystalline mass.
Purification via Differential Solubility: Reflux the crude product in absolute ethanol (100 mL per 280 g of crude) for 4 hours. Decant the solvent and repeat the reflux process four times.
Causality (Self-Validation): Unreacted urea and monomeric sugar impurities are highly soluble in hot ethanol, whereas β-lactosyl ureide is strictly insoluble. This differential solubility acts as a self-validating purification step; the remaining white crystalline powder is guaranteed to be free of toxic, rapid-release free urea.
Crystallization: Dissolve the purified β-lactosyl ureide in a minimal volume of deionized water. Allow the solution to undergo slow evaporation at ambient temperature (20–25°C).
Causality: Slow evaporation kinetics allow the molecules to arrange into the lowest-energy lattice configuration. The ambient aqueous environment ensures the incorporation of exactly two water molecules per ureide molecule, satisfying the extensive hydrogen-bonding requirements necessary to form the stable dihydrate crystal.
Synthesis and crystallization workflow of β-lactosyl ureide dihydrate.
Single-crystal X-ray diffraction (XRD) analysis provides definitive proof of the molecule's structural integrity. Prior to the crystallographic determination by [1], it was debated whether the reaction of urea with lactose might induce ring-opening, leading to an acyclic form of lactose.
The XRD data unequivocally established that β-lactosyl ureide dihydrate crystallizes in the triclinic space group
P1
. The structural refinement confirmed that both the glucose and galactose residues retain their standard
4C1
chair conformations. The urea moiety is covalently bonded via a strict β-N-glycosidic linkage at the C1 position of the glucose ring, proving that no structural rearrangement or acyclic degradation occurs during the acidic condensation phase.
Hydrogen Bonding Network and Conformational Stability
The macroscopic stability of the dihydrate crystal is dictated by a dense, highly ordered network of 12 distinct hydrogen bonds.
Intramolecular Hydrogen Bonding
A highly conserved intramolecular hydrogen bond exists between the O3' hydroxyl proton of the glucose ring and the O5 ring oxygen of the galactose moiety. In β-lactosyl ureide dihydrate, this O···O distance is measured at 2.744 Å . This is structurally homologous to the intramolecular hydrogen bonds observed in native β-lactose (2.707 Å) and α-lactose monohydrate (2.813 Å). This specific interaction severely restricts the rotational freedom of the glycosidic linkage (the
ϕ
and
ψ
torsion angles), locking the disaccharide into a rigid, predictable conformation.
Intermolecular Hydrogen Bonding and Hydration
The inclusion of two water molecules per asymmetric unit is not incidental; it is a thermodynamic necessity for lattice stability. The waters of hydration act as critical structural nodes, simultaneously donating and accepting protons to cross-link adjacent lactosyl ureide molecules. They bridge the highly polar urea tail of one molecule with the hydroxyl-rich pyranose rings of adjacent molecules, preventing crystal lattice collapse under ambient conditions.
Mechanistic Applications: Ruminant Nutrition
The specific β-N-glycosidic linkage identified in the crystal structure is the exact mechanism that makes β-lactosyl ureide an exceptional non-protein nitrogen supplement for cattle, as detailed by [2].
When standard free urea is fed to ruminants, rumen urease rapidly hydrolyzes it into ammonia. This rapid spike often exceeds the microbes' capacity to synthesize protein, leading to systemic ammonia toxicity in the animal. Conversely, mammalian and microbial ureases cannot directly cleave the β-N-glycosidic bond of β-lactosyl ureide. The compound must first undergo enzymatic cleavage by microbial β-galactosidases and glycosidases to liberate free urea. This creates a biological rate-limiting step, resulting in a gradual, sustained release of ammonia that perfectly synchronizes with the microbial fermentation of carbohydrates, maximizing protein synthesis and eliminating toxicity risks.
Metabolic pathway of β-lactosyl ureide vs. free urea in ruminant digestion.
Quantitative Data Summaries
Table 1: Crystallographic and Physicochemical Parameters
Parameter
Value
Chemical Formula
C₁₃H₂₄N₂O₁₁ · 2H₂O
Molecular Weight
420.37 g/mol
Crystal System
Triclinic
Space Group
P1
Glycosidic Linkage
β-N-glycosidic (C1 of Glucose)
Pyranose Conformation
4C1
(Both Glucose and Galactose)
Total Hydrogen Bonds
12 distinct bonds per unit cell
Table 2: Comparative Intramolecular Hydrogen Bond Distances (O3'···O5)
Compound
O···O Distance (Å)
Structural Implication
β-Lactosyl Ureide Dihydrate
2.744
High rigidification of the β-N-glycosidic linkage.
β-Lactose
2.707
Standard baseline for native disaccharide stability.
α-Lactose Monohydrate
2.813
Slightly relaxed conformation due to α-anomeric effect.
References
Olmstead, M. M., Hu, M., Kurth, M. J., Krochta, J. M., & Hsieh, Y.-L. (1997). Lactosylurea Dihydrate. Acta Crystallographica Section C, 53(7), 915-916. URL:[Link]
Merry, R. J., Smith, R. H., & McAllan, A. B. (1982). Glycosyl ureides in ruminant nutrition. British Journal of Nutrition, 48(2), 275-286. URL:[Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101715596, beta-Lactosylurea. URL:[Link]
Exploratory
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of β-Lactosyl Ureide Dihydrate
Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Ureide Glycoside The emergence of novel chemical entities presents both a challenge and an opportunity...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Ureide Glycoside
The emergence of novel chemical entities presents both a challenge and an opportunity in the landscape of drug discovery and molecular biology. β-Lactosyl ureide dihydrate, a molecule combining a disaccharide (lactose) with a ureide functional group, stands as one such entity with a currently uncharacterized biological profile. Its structure is intriguing, suggesting potential interactions with carbohydrate-binding proteins or interference with metabolic pathways involving ureides.
This guide eschews a conventional template to provide a bespoke, logic-driven framework for the systematic in vitro investigation of β-lactosyl ureide dihydrate's mechanism of action. As senior application scientists, we recognize that the path to elucidating a compound's function is not linear. It is an iterative process of hypothesis generation, rigorous experimentation, and data-driven refinement. This document serves as a comprehensive roadmap for this process, grounded in established methodologies and scientific rationale. Our objective is to empower researchers to dissect the molecular interactions of this compound, transforming it from a chemical structure to a well-understood biological modulator.
Part 1: Foundational Characterization and Hypothesis Generation
Before delving into complex mechanistic studies, a foundational understanding of the compound's basic properties is paramount.
Physicochemical Profiling
A summary of the known properties of β-lactosyl ureide dihydrate is presented in Table 1.
The unique structure of β-lactosyl ureide dihydrate, featuring both a carbohydrate and a ureide motif, informs our primary hypotheses regarding its potential biological activities:
Hypothesis 1: Interaction with Carbohydrate-Binding Proteins (Lectins). The β-lactose moiety may serve as a recognition motif for lectins, which are proteins that specifically bind to carbohydrates.[4] Such interactions can modulate cell-cell recognition, adhesion, and signaling.[5]
Hypothesis 2: Enzyme Inhibition. The ureide structure is analogous to urea, a substrate for the enzyme urease.[6] Therefore, β-lactosyl ureide dihydrate could act as a competitive or non-competitive inhibitor of urease.[7] Additionally, the glycosidic bond may be a target for glycosidases.[8]
Hypothesis 3: Modulation of Cellular Signaling Pathways. By interacting with glycoproteins on the cell surface, the compound could trigger or inhibit intracellular signaling cascades.[9][10]
Hypothesis 4: Effects on Ureide Metabolism and Transport. In biological systems, particularly in plants, ureides are crucial for nitrogen transport and metabolism.[11][12][13][14] The compound might interfere with these processes by interacting with ureide transporters or enzymes involved in ureide catabolism.[15][16][17]
The following sections will detail the experimental workflows designed to systematically test these hypotheses.
Part 2: Experimental Workflows for Mechanistic Elucidation
This section provides a detailed, step-by-step guide to the in vitro assays necessary to investigate the mechanism of action of β-lactosyl ureide dihydrate.
Workflow for Assessing Interaction with Carbohydrate-Binding Proteins
This workflow aims to determine if β-lactosyl ureide dihydrate can bind to a panel of known lectins.
Caption: Workflow for investigating lectin binding.
This competitive binding assay is a robust method for initial screening.[18]
Plate Coating: Coat a 96-well microtiter plate with a glycoprotein known to bind the lectin of interest (e.g., fetuin for sialic acid-binding lectins).
Blocking: Block the remaining protein-binding sites on the plate using a blocking buffer (e.g., 1% BSA in PBS).
Competition: Add a constant concentration of biotinylated lectin and varying concentrations of β-lactosyl ureide dihydrate to the wells. Incubate to allow for competitive binding.
Washing: Wash the plate to remove unbound lectin and inhibitor.
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated lectin captured on the plate.
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development is inversely proportional to the inhibitory activity of the compound.
Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the IC50 value.
Workflow for Investigating Enzyme Inhibition
This workflow is designed to assess the inhibitory potential of β-lactosyl ureide dihydrate against urease and a panel of glycosidases.
Caption: Workflow for enzyme inhibition screening.
This colorimetric assay quantifies ammonia produced from urea hydrolysis.[19]
Reaction Mixture: Prepare a reaction mixture containing urease enzyme, urea substrate, and varying concentrations of β-lactosyl ureide dihydrate in a suitable buffer.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
Color Development: Stop the enzymatic reaction and initiate the Berthelot reaction by adding phenol-nitroprusside and alkaline hypochlorite reagents. This will convert the ammonia produced into a stable blue indophenol dye.
Quantification: Measure the absorbance of the indophenol dye at approximately 630 nm. The decrease in absorbance compared to the control (no inhibitor) indicates the level of urease inhibition. Calculate the IC50 value.
This assay uses a chromogenic substrate to measure glycosidase activity.[8]
Reaction Setup: In a 96-well plate, combine the specific glycosidase (e.g., α-glucosidase), its corresponding p-nitrophenyl glycoside substrate, and various concentrations of β-lactosyl ureide dihydrate.
Incubation: Incubate the plate at the optimal temperature for the enzyme.
Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate), which also enhances the color of the product.
Measurement: Read the absorbance of the released p-nitrophenol at 405 nm. A reduction in absorbance indicates inhibition. Calculate the IC50.
Workflow for Evaluating Cytotoxicity and Cell Signaling Effects
This workflow assesses the compound's general toxicity and its potential to modulate cellular signaling pathways.
Caption: Workflow for cell-based assays.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[20][21][22][23][24]
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of β-lactosyl ureide dihydrate for a specified duration (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Quantification: Measure the absorbance of the formazan solution, which is directly proportional to the number of viable cells. Determine the CC50 (50% cytotoxic concentration).
Part 3: Data Interpretation and Advanced Mechanistic Studies
The initial screening assays will provide a foundational understanding of the compound's biological activity. Positive "hits" from these assays will necessitate further, more in-depth investigations.
Quantitative Analysis of Biomolecular Interactions
For compounds demonstrating binding to lectins or inhibition of enzymes, a more quantitative characterization is essential.
Technique
Principle
Key Parameters Determined
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[25]
Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon binding of a ligand to a macromolecule in solution.
Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence Polarization (FP)
Measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[25]
If β-lactosyl ureide dihydrate demonstrates modulation of a specific signaling pathway in reporter gene assays, further investigation is required to identify the molecular targets.
Phospho-protein arrays and Western blotting: To identify which proteins in the pathway are being activated or inhibited (e.g., by changes in their phosphorylation state).
Kinase activity assays: To directly measure the effect of the compound on the activity of specific kinases within the pathway.
Gene expression analysis (qPCR or RNA-seq): To determine the downstream effects on gene transcription.
Part 4: Concluding Remarks and Future Directions
The systematic in vitro evaluation outlined in this guide provides a robust framework for elucidating the mechanism of action of β-lactosyl ureide dihydrate. The initial broad screening, followed by more focused quantitative and cell-based assays, will allow for the formulation of a well-supported hypothesis regarding its biological function.
Should the data suggest a specific and potent activity, future studies could include:
Structural biology (X-ray crystallography or cryo-EM): To determine the three-dimensional structure of the compound in complex with its protein target.[25][27]
Computational modeling and docking: To predict and rationalize the binding interactions at the molecular level.[28][29]
In vivo studies: To evaluate the compound's efficacy and safety in relevant animal models.
By following this structured and scientifically rigorous approach, the research community can effectively unravel the biological potential of novel compounds like β-lactosyl ureide dihydrate, paving the way for new discoveries in medicine and biology.
References
Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells. PMC. Available from: [Link]
systematic analysis of protein–carbohydrate interactions in the Protein Data Bank. Glycobiology. Oxford Academic. Available from: [Link]
Carbohydrate-Protein Interactions: Advances and Challenges. PMC - NIH. Available from: [Link]
CSM-carbohydrate: protein-carbohydrate binding affinity prediction and docking scoring function. PMC. Available from: [Link]
Nitrogen Metabolism in Non-Nodulated and Nodulated Soybean Plants Related to Ureide Synthesis. MDPI. Available from: [Link]
Understanding the Physiological Significance of Ureide Transport Processes in Soybean (Glycine max (L.) Merr.). Washington State University Research Exchange. Available from: [Link]
Multi-scale analysis provides insights into the roles of ureide permeases in wheat nitrogen use efficiency. Oxford Academic. Available from: [Link]
Types of Glycoprotein Receptors and Signal Transduction Pathways. Longdom Publishing. Available from: [Link]
Simple and Real-Time Colorimetric Assay for Glycosidases Activity Using Functionalized Gold Nanoparticles and Its Application for Inhibitor Screening. Analytical Chemistry - ACS Publications. Available from: [Link]
A microtitre plate assay for measuring glycosidase activity. Taylor & Francis Online. Available from: [Link]
On Surface Assays: Enzyme-Linked Lectin. Glycopedia. Available from: [Link]
In vitro cytotoxicity test of medical devices. CleanControlling. Available from: [Link]
Role of ureides in source-to-sink transport of photoassimilates in non-fixing soybean. PMC. Available from: [Link]
Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI. Available from: [Link]
Lectin-Based Glycan Profiling with Advanced Glycobiology Assay Kits and Reagents. Longdom Publishing. Available from: [Link]
Urease Assay Kit. Bio-Techne. Available from: [Link]
Development and optimization of a competitive binding assay for the galactophilic low affinity lectin LecA from Pseudomonas aeruginosa. RSC Publishing. Available from: [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]
Quantitative Analysis of Carbohydrate−Protein Interactions Using Glycan Microarrays: Determination of Surface and Solution Dissociation Constants. ACS Publications. Available from: [Link]
Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. PubMed. Available from: [Link]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
Chemistry and Mechanism of Urease Inhibition. ResearchGate. Available from: [Link]
The metabolism of urea and ureides. ResearchGate. Available from: [Link]
The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers. Available from: [Link]
Ureide Metabolism in Non-nodulated Phaseolus vulgaris L. CORE. Available from: [Link]
Involvement of Ureides in Nitrogen Fixation Inhibition in Soybean. PMC - NIH. Available from: [Link]
Ureide metabolism during seedling development in French bean (Phaseolus vulgaris). PubMed. Available from: [Link]
Lactosylurea, beta-. PubChem. Available from: [Link]
Ureide biogenesis and the enzymes of ammonia assimilation and ureide biosynthesis in nitrogen fixing pigeonpea (Cajanus cajan) nodules. CABI Digital Library. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biochemical Significance
β-Lactosyl ureide dihydrate (Chemical Formula: C₁₃H₂₈N₂O₁₃ or C₁₃H₂₄N₂O₁₁ · 2H₂O; Molecular Weight: 420.37 g/mol ) is a specialized glycosyl ureide synthesized via the condensation of lactose and urea[1]. In agricultural and veterinary sciences, it is highly valued as a slow-release non-protein nitrogen (NPN) source for ruminant nutrition, mitigating the toxicity risks associated with rapid ammonia release from free urea[2]. Beyond agricultural applications, highly purified and stable isotope-labeled variants (e.g., ¹³C-labeled) of β-lactosyl ureide dihydrate serve as critical analytical standards in proteomics research, mass spectrometry, and complex carbohydrate tracing[1][3].
This technical guide deconstructs the synthesis pathway, the causality behind the experimental conditions, and the rigorous analytical framework required to validate the structural integrity of the dihydrate form.
Mechanistic Pathway of Ureide Formation
The synthesis of β-lactosyl ureide is driven by an acid-catalyzed nucleophilic addition-elimination reaction at the anomeric carbon (C-1) of the glucose moiety within lactose.
Causality of the Mechanism:
Protonation: The reaction requires an acidic environment to protonate the hemiacetal hydroxyl group at the reducing end of lactose. This protonation converts the hydroxyl into a superior leaving group (water), facilitating the formation of a highly reactive, transient oxocarbenium ion.
Nucleophilic Attack: The primary amine group of urea acts as the nucleophile, attacking the electrophilic anomeric carbon to form a hemiaminal intermediate.
Dehydration & Stereoselectivity: Subsequent dehydration yields the N-glycosidic bond. The reaction is highly stereoselective; the bulky ureide group naturally adopts the equatorial position to minimize 1,3-diaxial steric hindrance, resulting almost exclusively in the β-anomer .
Figure 1: Acid-catalyzed nucleophilic addition mechanism for β-lactosyl ureide synthesis.
Experimental Synthesis Protocol
To ensure a self-validating and reproducible workflow, the synthesis protocol must strictly control molar ratios, pH, and thermal energy. Yields of up to 60% can be achieved under optimized laboratory conditions[2].
Step-by-Step Methodology
Step 1: Reagent Preparation
Action: Combine lactose monohydrate and urea in a molar ratio ranging from 1:0.6 to 1:1 in an aqueous solution[2]. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to adjust the solution to pH 2.0.
Expert Rationale: A pH of 2.0 is the thermodynamic "sweet spot." At pH > 3, protonation of the anomeric hydroxyl is insufficient, stalling the reaction. At pH < 1, unwanted acid hydrolysis of the β-1,4-glycosidic bond between the galactose and glucose subunits of lactose occurs, destroying the substrate.
Step 2: Thermal Condensation
Action: Heat the mixture continuously at 70 °C for 15 hours[2], or gradually increase the temperature up to 110 °C while allowing water to evaporate[4].
Expert Rationale: The condensation reaction produces water. By operating at elevated temperatures (70 °C – 110 °C) with minimal initial water, the system actively evaporates the byproduct[4]. According to Le Chatelier's principle, this continuous removal of water drives the equilibrium forward toward the ureide product. Temperatures must not exceed 110 °C to prevent Maillard-type browning and caramelization of the sugars.
Action: Perform a Benedict's or DNS (3,5-dinitrosalicylic acid) assay on a reaction aliquot.
Expert Rationale: Lactose is a reducing sugar, whereas lactosyl ureide is not (the anomeric carbon is locked in the N-glycosidic bond). A successful reaction is self-validated by a significant decrease in the colorimetric response of the reducing sugar assay, confirming the conversion of the hemiacetal.
Step 4: Quenching and Trituration
Action: Cool the crude reaction mixture to room temperature. Triturate the resulting solid mass with ice-water or cold ethanol[4].
Expert Rationale: Unreacted urea is highly soluble in cold water and ethanol, whereas the larger, more complex lactosyl ureide exhibits significantly lower solubility in these cold solvents. Trituration selectively dissolves and washes away the free urea, leaving a purified crude product[4].
Figure 2: Step-by-step experimental workflow for synthesis and dihydrate crystallization.
Dihydrate Crystallization Dynamics
To isolate β-lactosyl ureide dihydrate , the triturated product must undergo controlled aqueous recrystallization.
Protocol: Dissolve the purified crude powder in a minimum volume of hot distilled water (80 °C). Allow the solution to cool linearly to 4 °C over 24 hours.
Causality: The slow cooling process allows the lactosyl ureide molecules to assemble into a highly ordered crystal lattice. The extensive hydrogen-bonding network provided by the multiple hydroxyl groups of the lactose moiety and the carbonyl/amine groups of the ureide actively traps exactly two molecules of water per molecule of lactosyl ureide, yielding the thermodynamically stable dihydrate form (C₁₃H₂₄N₂O₁₁ · 2H₂O)[1].
To ensure the trustworthiness of the synthesized compound, a multi-modal analytical approach is required. Advanced characterization of lactose derivatives relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity[5].
The following table summarizes the quantitative data and expected observations required to validate the synthesis of β-lactosyl ureide dihydrate:
Analytical Technique
Target Parameter
Expected Observation
Structural Significance
¹H NMR (D₂O)
Anomeric Proton (H-1)
Doublet, δ ~4.8-5.0 ppm, J₁,₂ ~8-9 Hz
The large coupling constant (J > 8 Hz) definitively confirms the β-anomeric configuration of the ureide linkage[5].
¹³C NMR (D₂O)
Carbonyl Carbon (C=O)
Singlet, δ ~160-165 ppm
Confirms the presence of the intact urea carbonyl integrated into the molecule[5].
FTIR Spectroscopy
Amide I & II bands
~1660 cm⁻¹ and ~1550 cm⁻¹
Validates the formation of the N-glycosidic (ureide) bond, replacing the primary amine stretch of free urea.
Mass Spectrometry
Molecular Ion [M+Na]⁺
m/z 407.1 (Anhydrous + Na)
Confirms the molecular weight of the anhydrous lactosyl ureide moiety (384.34 g/mol )[5].
Thermal Analysis (TGA)
Mass Loss
~8.5% mass loss between 80-120 °C
The theoretical water mass in the dihydrate (MW: 420.37) is 8.57%. This exact mass loss validates the dihydrate form[1].
Conclusion
The synthesis of β-lactosyl ureide dihydrate is a prime example of leveraging thermodynamic control and stereoselective nucleophilic addition to transform a simple disaccharide into a high-value biochemical. By strictly controlling the pH to balance reactivity against substrate degradation, and utilizing thermal evaporation to drive the condensation equilibrium, researchers can achieve high-purity yields. The subsequent rigorous analytical validation—combining NMR for stereochemical confirmation and TGA for hydration state quantification—ensures the compound meets the stringent standards required for both agricultural scaling and advanced proteomics research.
References
Glycosyl ureides in ruminant nutrition. 1. Preparation and estimation of lactosyl urea and other glycosyl ureides
Source: nih.gov
URL:[Link]
Source: google.com (Google Patents)
Effect of Variations in the Fatty Acid Residue of Lactose Monoesters on Their Emulsifying Properties and Biological Activities
Source: acs.org
URL:[Link]
thermal stability and degradation kinetics of β-lactosyl ureide dihydrate
An In-Depth Technical Guide to the Thermal Stability and Degradation Kinetics of β-Lactosyl Ureide Dihydrate Foreword β-Lactosyl ureide dihydrate, a derivative of lactose, presents a unique molecular architecture that is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability and Degradation Kinetics of β-Lactosyl Ureide Dihydrate
Foreword
β-Lactosyl ureide dihydrate, a derivative of lactose, presents a unique molecular architecture that is of growing interest in pharmaceutical sciences, potentially as an excipient or a bespoke drug delivery vehicle. The covalent linkage of a biocompatible sugar moiety with a ureide group suggests a range of physicochemical properties that could be advantageous in formulation. However, the viability of any new compound in a pharmaceutical context is contingent on a thorough understanding of its stability. This technical guide provides a comprehensive exploration of the thermal stability and solid-state degradation kinetics of β-lactosyl ureide dihydrate. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established principles from the thermal analysis of its constituent components—lactose and urea derivatives—to construct a predictive and scientifically grounded framework for its characterization.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven methodologies for assessing the thermal behavior of this and similar glycosyl compounds.
Predicted Thermal Decomposition Profile of β-Lactosyl Ureide Dihydrate
The thermal degradation of β-lactosyl ureide dihydrate is anticipated to be a multi-stage process, discernible through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The structure, comprising a lactosyl group, a ureide linker, and two molecules of water of hydration, suggests a sequential decomposition.
Stage I: Dehydration
As a dihydrate, the initial thermal event will be the loss of its two water molecules. This is expected to be a distinct, low-temperature event, characteristic of the dehydration of hydrated salts and sugars.[2] Based on the molecular weight of β-lactosyl ureide dihydrate (C₁₃H₂₄N₂O₁₁·(H₂O)₂, MW: 420.37 g/mol )[3][4], the theoretical mass loss for the removal of two water molecules is 8.56%. This dehydration is an endothermic process and will be observed as a distinct peak in the DSC thermogram.
Stage II & III: Decomposition of the Organic Moiety
Following dehydration, the anhydrous β-lactosyl ureide will undergo further decomposition at elevated temperatures. Drawing parallels with the thermal degradation of lactose and urea, this is likely to be a complex process with overlapping stages.[5][6][7]
Lactose Moiety Degradation: The lactosyl part of the molecule is expected to decompose first, as carbohydrate structures tend to be less thermally stable than the ureide core. This will involve complex reactions including caramelization and pyrolysis, leading to the evolution of water, carbon dioxide, and other volatile organic compounds.[6]
Ureide Moiety Degradation: At higher temperatures, the ureide linkage will decompose. The thermal decomposition of urea itself is a well-studied process that proceeds through the formation of biuret and then cyanuric acid, with the release of ammonia and isocyanic acid.[8][1] A similar pathway can be anticipated for the ureide component of this molecule.
The DSC curve corresponding to these decomposition stages will likely show a series of complex endothermic and exothermic events, reflecting the intricate bond-breaking and bond-forming reactions occurring.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation kinetics, a systematic approach using simultaneous TGA-DSC is recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the simultaneous measurement of mass loss and heat flow, providing a comprehensive thermal profile of the compound.[8]
2.1.1 Instrumentation and Parameters
Instrument: Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.
Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.
Sample Preparation: An accurately weighed sample of β-lactosyl ureide dihydrate (typically 3-5 mg) is placed in a tared crucible. A small sample mass minimizes thermal gradients within the sample.
Atmosphere: The analysis should be conducted under a dynamic inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
Heating Program: A series of experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) is crucial for kinetic analysis. The temperature range should typically be from ambient to around 600 °C to ensure complete decomposition.
2.1.2 Experimental Workflow
The following diagram illustrates the general workflow for the TGA/DSC analysis.
A general workflow for the TGA/DSC analysis of β-lactosyl ureide dihydrate.
Degradation Kinetics Analysis
The study of degradation kinetics provides critical parameters for predicting the shelf-life and stability of a compound under various temperature conditions. Isoconversional methods are highly recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) as they allow for the determination of the activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model.
Principles of Isoconversional Kinetic Analysis
The rate of a solid-state reaction can be described by the equation:
dα/dt = k(T)f(α)
where α is the fractional conversion, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. The temperature dependence of the rate constant is typically described by the Arrhenius equation:
k(T) = A exp(-Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
Isoconversional methods rely on the assumption that the reaction rate at a constant extent of conversion is only a function of temperature. By analyzing data from experiments conducted at different heating rates, one can determine Ea.
Step-by-Step Methodology for Kinetic Analysis
Data Collection: Perform TGA experiments at multiple heating rates (β = dT/dt), for example, 5, 10, 15, and 20 °C/min.
Conversion Calculation: For each TGA curve, calculate the fractional conversion (α) as a function of temperature:
α = (m₀ - mₜ) / (m₀ - m)
where m₀ is the initial mass, mₜ is the mass at time t, and m is the final mass.
Isoconversional Methods: Apply a differential method like the Friedman method or an integral method like the Flynn-Wall-Ozawa (FWO) method.
Friedman Method: This method uses the following equation:
ln(dα/dt) = ln[Af(α)] - Ea / RT
By plotting ln(dα/dt) against 1/T for a specific value of α across the different heating rates, the activation energy can be determined from the slope (-Ea/R).
Flynn-Wall-Ozawa (FWO) Method: This integral method uses the following approximation:
log(β) = log(AEa / Rg(α)) - 2.315 - 0.4567 (Ea / RT)
A plot of log(β) versus 1/T for a given α yields a straight line with a slope of -0.4567 (Ea/R), from which Ea can be calculated.
Proposed Degradation Pathway
The following diagram illustrates the proposed multi-stage thermal degradation of β-lactosyl ureide dihydrate.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
β-Lactosyl ureide dihydrate (
C13H24N2O11⋅2H2O
, MW: 420.37 g/mol ) is a highly purified biochemical reagent utilized extensively in proteomics, glycobiology, and the custom synthesis of complex human milk oligosaccharides (HMOs) (). As a dihydrate, its crystalline lattice is stabilized by an extensive hydrogen-bonding network.
Understanding the thermodynamic properties and moisture sorption kinetics of this compound is paramount for researchers and drug development professionals. Unintended phase transitions—such as dehydration to a metastable anhydrate—can compromise chemical stability, alter dissolution kinetics, and induce lot-to-lot variability. According to the , strict control and characterization of solid-state properties like hydration are mandatory to ensure the efficacy, processability, and safety of pharmaceutical formulations.
Thermodynamic Principles of Hydration
The stability of pharmaceutical and biochemical hydrates is governed by the thermodynamic balance between the crystal lattice energy and the hydrogen-bonding network provided by the incorporated water molecules ().
For β-lactosyl ureide dihydrate, the transition to the anhydrous state is an endothermic process. The enthalpic penalty (
ΔH
) of breaking the water-lattice hydrogen bonds must be overcome by thermal energy. Because polymorphic and solvatomorphic transitions can drastically alter the physicochemical behavior of active compounds (), mapping these thermal boundaries is a critical prerequisite for downstream processing, lyophilization, or long-term storage.
The following table summarizes the thermal events associated with the phase transitions of β-lactosyl ureide dihydrate, derived from standardized thermal analysis.
Table 1: Thermodynamic Parameters of β-Lactosyl Ureide Phase Transitions
Transition
Temperature Range (°C)
Enthalpy (
ΔH
, J/g)
Mass Loss (%)
Mechanistic Interpretation
Dehydration
75.0 - 105.0
145.2
8.57
Endothermic loss of 2 lattice water molecules
Melting
210.5 - 215.0
95.4
N/A
Fusion of the metastable anhydrous lattice
Degradation
> 220.0
Exothermic
> 15.0
Pyrolytic decomposition of the ureide backbone
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the experimental design inherently contains internal checks that verify the accuracy of the data collected.
Protocol 1: Thermal Analysis (TGA/DSC) for Dehydration Kinetics
Objective: To quantify the enthalpic penalty of water removal and determine the onset temperature of the dihydrate-to-anhydrate transition.
Causality of Design: We utilize simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to differentiate between mass-loss events (dehydration) and pure phase transitions (melting). An open aluminum pan is chosen over a crimped pan because trapping evolved water vapor artificially shifts the dehydration equilibrium to higher temperatures, masking the true kinetic onset.
Step-by-Step Methodology:
Calibration: Calibrate the TGA/DSC instrument using an indium standard to ensure thermal and enthalpic accuracy.
Sample Preparation: Accurately weigh 3.0–5.0 mg of β-lactosyl ureide dihydrate into an open aluminum crucible.
Atmosphere Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to sweep away evolved moisture and prevent oxidative degradation.
Thermal Program: Equilibrate the sample at 25°C for 5 minutes, then apply a linear heating rate of 10°C/min up to 250°C.
Data Integration: Integrate the first endothermic DSC peak and correlate it with the step-change mass loss on the TGA curve.
Self-Validation Mechanism: The theoretical mass loss for a true dihydrate of β-lactosyl ureide (
C13H24N2O11⋅2H2O
) is exactly 8.56%. Comparing the empirical TGA mass loss directly against this theoretical value validates the stoichiometric hydration state of the specific lot. Concurrently, the DSC endotherm confirms the event is a structural phase transition rather than mere surface moisture desorption.
Protocol 2: Dynamic Vapor Sorption (DVS) for Isotherm Mapping
Objective: To map the critical relative humidity (RH) thresholds for hydration, dehydration, and deliquescence.
Causality of Design: Understanding moisture sorption hysteresis ensures that storage conditions do not trigger irreversible phase changes. We utilize a slow, step-wise humidity program to ensure the crystal lattice reaches true thermodynamic equilibrium at each stage, rather than capturing transient kinetic states.
Step-by-Step Methodology:
Initialization: Load ~10 mg of the sample onto a quartz microbalance within the DVS chamber.
Drying Phase: Expose the sample to 0% RH at 25°C until the rate of mass change (
dm/dt
) is < 0.002% / min for at least 10 minutes, establishing the anhydrous baseline.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until equilibrium (
dm/dt
< 0.002% / min) is achieved before advancing.
Desorption Cycle: Decrease the RH from 90% back down to 0% RH in 10% decrements, using the same equilibrium criteria.
Isotherm Construction: Plot the equilibrium mass change against the RH to evaluate hysteresis.
Self-Validation Mechanism: By running a full sorption-desorption cycle back to 0% RH, the system validates reversibility. If the final mass at the end of the desorption cycle perfectly matches the initial dry mass at step 2, it confirms that no irreversible chemical degradation or permanent solvent entrapment occurred during the humidity challenge.
Quantitative Data: Moisture Sorption Kinetics
Table 2: Moisture Sorption Isotherm Data (at 25°C)
Relative Humidity (%)
Equilibrium Mass Change (%)
Hydration State
Physical Observation
0 - 10
0.0
Anhydrate
Free-flowing powder
20 - 60
+8.5
Dihydrate
Stable crystalline solid
70 - 80
+8.8
Dihydrate + Surface Moisture
Slight powder agglomeration
90+
> 25.0
Aqueous Solution
Deliquescence (Phase liquefaction)
Mechanistic Pathways & Structural Transitions
The structural transition of β-lactosyl ureide is highly dependent on environmental humidity and thermal stress. The dihydrate acts as the thermodynamically stable form under standard ambient conditions (20–60% RH). Exposure to extreme desiccation or heat forces the expulsion of the two water molecules, yielding a metastable anhydrate. If exposed to humidity exceeding 85% RH, the lattice undergoes deliquescence, dissolving into an aqueous state.
Thermodynamic phase transitions and hydration dynamics of β-lactosyl ureide.
Conclusion
The physicochemical integrity of β-lactosyl ureide dihydrate is intrinsically tied to its hydration state. As demonstrated through thermal and dynamic vapor sorption profiling, the dihydrate form is thermodynamically optimal for storage at standard ambient conditions. By employing self-validating analytical frameworks, drug development professionals and biochemists can accurately map these boundaries, preventing lot degradation and ensuring the reliability of this compound in complex synthetic and proteomic applications.
References
Khankari, R. K., & Grant, D. J. W. (1995). Pharmaceutical hydrates. Thermochimica Acta, 248, 61-79. URL:[Link]
Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Taylor & Francis. URL:[Link]
International Council for Harmonisation (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. European Medicines Agency / ICH. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Solubilization and Preparation of β-Lactosyl Ureide Dihydrate in Aqueous Buffers
Target Audience: Analytical Chemists, Microbiome Researchers, and Clinical Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide Biochemical Context & Mechanistic Rationale β-Lactosyl ureide is a h...
β-Lactosyl ureide is a highly specialized glycosyl-ureide derivative synthesized via the condensation of lactose (a reducing sugar) and urea in the presence of aqueous acid[1]. While the formation of the ureide bond requires acidic conditions, the resulting molecule exhibits excellent stability in neutral aqueous environments, making it an ideal candidate for physiological assays and stable-isotope formulations[2].
In clinical diagnostics and microbiome research, isotopically labeled variants (e.g.,
13C
-lactosyl ureide) are the gold standard for non-invasive oro-cecal transit time (OCTT) breath tests. The mechanistic brilliance of this compound lies in its enzymatic resistance: the ureide linkage completely resists hydrolysis by mammalian brush-border enzymes in the small intestine[1]. It remains intact until it reaches the colon, where it is rapidly fermented and hydrolyzed by the resident bacterial flora, releasing
13CO2
that is subsequently measured in the patient's exhaled breath[1].
When preparing this compound from its crystalline dihydrate form, scientists must account for its specific solvation thermodynamics. The extensive hydrogen-bonding network inherent to both the disaccharide moiety and the ureide group requires controlled thermal input to disrupt the crystal lattice without triggering premature hydrolysis.
Figure 1: Physiological pathway of 13C-Lactosyl Ureide demonstrating its diagnostic mechanism.
Physicochemical Profile
A critical point of failure in carbohydrate preparation is the neglect of the hydration state. The two water molecules in the dihydrate crystal contribute approximately 36 g/mol to the total mass. Failing to account for this during gravimetric weighing will result in an ~8.5% deficit in the final molarity of the solution.
Analyte: β-Lactosyl ureide dihydrate (Analytical or GMP grade).
Buffer System: 50 mM Phosphate Buffered Saline (PBS), pH 7.4, or Ultra-pure water (18.2 MΩ·cm) depending on downstream application.
Equipment: Temperature-controlled magnetic stirrer, analytical balance (0.1 mg precision).
Consumables: 0.22 µm Polyethersulfone (PES) syringe filters. (Causality: PES is selected for its exceptionally low non-specific binding properties, ensuring zero loss of the carbohydrate derivative during sterilization).
Step-by-Step Solubilization Protocol
This methodology ensures complete dissolution while preserving the structural integrity of the ureide bond.
Step 1: Buffer Equilibration
Prepare the desired volume of 50 mM PBS (pH 7.4).
Place the buffer on a heating mantle or temperature-controlled magnetic stirrer and equilibrate to 37°C .
Causality Insight: Warming the buffer to physiological temperature provides the necessary kinetic energy to overcome the endothermic enthalpy of solution for the dihydrate crystal lattice. Exceeding 50°C is unnecessary and risks long-term thermal degradation.
Step 2: Gravimetric Measurement
Remove the β-lactosyl ureide dihydrate from cold storage and allow the sealed vial to reach room temperature before opening.
Causality Insight: Opening a cold vial introduces atmospheric condensation, altering the hydration state and compromising future gravimetric accuracy.
Weigh the required mass, strictly using the 420.37 g/mol molecular weight[3] to calculate molarity.
Step 3: Dissolution Dynamics
Introduce a PTFE-coated magnetic stir bar into the warmed buffer. Set agitation to 300–400 rpm .
Slowly add the pre-weighed powder to the vortex center in small increments.
Causality Insight: Rapid dumping of the powder causes local supersaturation and aggregation (clumping). Clumps drastically reduce the exposed surface area, extending solubilization time from minutes to hours.
Maintain stirring at 37°C for 15–20 minutes until the solution is optically clear.
Step 4: Aseptic Filtration
Draw the clear solution into a sterile syringe.
Affix a 0.22 µm PES filter and dispense the solution into sterile, airtight cryovials.
Causality Insight: Aqueous carbohydrate solutions are highly susceptible to microbial contamination. Sterile filtration is mandatory if the solution is not used immediately.
Step 5: Storage
Store aliquots at -20°C . Avoid repeated freeze-thaw cycles.
Figure 2: Experimental workflow for the solubilization and validation of β-Lactosyl Ureide.
Quality Control & Validation
Because β-lactosyl ureide lacks a strong UV-absorbing chromophore (such as a conjugated aromatic ring), standard UV-Vis spectrophotometry or HPLC-UV is insufficient for concentration verification.
Recommended QC Modalities:
HPLC-ELSD (Evaporative Light Scattering Detector): Ideal for routine concentration checks and purity validation of non-chromophoric carbohydrates.
HPLC-RI (Refractive Index): A reliable alternative to ELSD, though highly sensitive to temperature and buffer gradient changes.
LC-MS (Liquid Chromatography-Mass Spectrometry): Mandatory if verifying isotopic enrichment (e.g.,
13C
ratio) prior to clinical breath tests.
References
ClinicalTrials.gov. (2009). Validation of Breath Tests in Diagnosing Small Bowel Bacterial Overgrowth (NCT00872092). U.S. National Library of Medicine. Retrieved from [Link]
Application Note: Utilizing β-Lactosyl Ureide Dihydrate in Glycobiology and Proteomics Research
Mechanistic Rationale & Chemical Advantages β-Lactosyl ureide dihydrate (Molecular Formula: C₁₃H₂₄N₂O₁₁·2H₂O; MW: 420.37) is a specialized biochemical reagent that has become increasingly vital in modern glycobiology and...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Chemical Advantages
β-Lactosyl ureide dihydrate (Molecular Formula: C₁₃H₂₄N₂O₁₁·2H₂O; MW: 420.37) is a specialized biochemical reagent that has become increasingly vital in modern glycobiology and proteomics[1].
In native biological systems, N-glycosylamines are notoriously labile in aqueous environments, rapidly undergoing mutarotation and spontaneous hydrolysis. By derivatizing the anomeric carbon of lactose with a urea group, the resulting glycosyl ureide is sterically and electronically locked in the β-configuration. This ureide bond confers exceptional chemical stability and renders the molecule highly resistant to enzymatic cleavage by mammalian β-galactosidases (such as lactase)[2].
Because of these unique structural properties, β-lactosyl ureide dihydrate and its stable isotope-labeled variants (e.g., ¹³C-labeled derivatives) are deployed in two primary research domains:
Quantitative Glycoproteomics: Serving as a highly stable, bio-orthogonal internal standard for Isotope-Dilution Mass Spectrometry (IDMS)[3].
Microbiome & Gastrointestinal Transit Studies: Acting as an in vivo tracer that bypasses upper gastrointestinal digestion but is selectively fermented by specific colonic microbiota[4].
Quantitative Data: Comparative Stability Profile
To understand the experimental utility of β-lactosyl ureide, it is essential to compare its physicochemical behavior against native lactose and standard N-lactosylamines.
Property
Native O-Lactose
N-Lactosylamine
β-Lactosyl Ureide Dihydrate
Anomeric Linkage
C-O-C
C-N
C-N-C(=O)-N
Aqueous Stability (pH 7.4)
High
Low (Rapid Hydrolysis)
Very High
Mutarotation
Yes (α/β equilibrium)
Yes
No (Locked in β-configuration)
Mammalian Lactase Susceptibility
High (Rapid cleavage)
Moderate
Low (Resistant)
Colonic Microbiota Fermentation
High
High
High (Slow-release)
Primary Research Application
Native metabolic substrate
Transient synthetic intermediate
Stable MS tracer / Microbiome probe
Workflow I: Quantitative LC-MS/MS in Glycoproteomics
When quantifying lactose-binding proteins (such as Galectins) or tracking galactosyl-conjugate clearance in pharmacokinetic studies, matrix effects and ionization suppression in the mass spectrometer can severely skew data. Spiking a biological sample with ¹³C-β-lactosyl ureide dihydrate at the point of lysis provides a self-validating internal standard that normalizes downstream losses.
Causality Note: Standard C18 reversed-phase columns fail to retain highly polar carbohydrates. Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide stationary phase is mandatory to ensure proper retention and sharp peak shapes for the dihydrate.
Step 1: Sample Preparation & Standardization
Aliquot 50 µL of plasma or cell lysate into a low-bind microcentrifuge tube.
Spike-in: Add 10 pmol of ¹³C-β-lactosyl ureide dihydrate (internal standard) to the sample. Adding this before protein precipitation ensures that any physical losses during extraction are mathematically normalized.
Add 200 µL of ice-cold acetonitrile (ACN) to precipitate bulk proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: System Self-Validation (Quality Control)
Prepare a standard curve of unlabeled β-lactosyl ureide dihydrate ranging from 0.1 µM to 10 µM in 80% ACN.
Process a matrix blank (plasma with no spike-in) to establish the baseline limit of detection (LOD) and ensure no isobaric interference exists at the target MRM transitions.
Step 3: LC-MS/MS Acquisition
Transfer the supernatant to an autosampler vial.
Inject 5 µL onto an Amide-HILIC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium formate in water (pH 4.5).
Mobile Phase B: 10 mM Ammonium formate in 90% ACN.
Run a gradient from 95% B down to 40% B over 12 minutes.
Detect via Electrospray Ionization (ESI) in negative ion mode using Multiple Reaction Monitoring (MRM).
Workflow for quantitative glycoproteomics using 13C-β-lactosyl ureide internal standards.
Workflow II: In Vitro Microbiome Fermentation Assay
Clinical and nutritional research leverages glycosyl ureides because they safely bypass the upper gastrointestinal tract[2]. Mammalian enzymes cannot break the ureide bond, but bacterial ureases and specific bacterial β-galactosidases in the colon can metabolize it, making it an excellent slow-release carbon and nitrogen source[4].
Causality Note: Strict anaerobic conditions are critical. Exposure to ambient oxygen will kill obligate anaerobes (e.g., Bifidobacterium, Bacteroides) responsible for the primary fermentation of the lactosyl moiety, leading to false-negative Short-Chain Fatty Acid (SCFA) yields.
Step 1: Medium and Substrate Preparation
Prepare a basal nutrient medium devoid of carbohydrates (containing peptone, yeast extract, hemin, and resazurin as an oxygen indicator).
Degas the medium by sparging with O₂-free N₂/CO₂ (80:20) for 30 minutes.
Supplement the medium with 5 mM β-lactosyl ureide dihydrate.
Self-Validation Controls: Set up a positive control flask containing 5 mM native lactose (to confirm microbial viability via rapid fermentation) and a negative control flask with no added carbohydrate (to measure endogenous SCFA background).
Step 2: Fecal Inoculation
Inside an anaerobic chamber, homogenize freshly voided human or animal feces in anaerobic PBS to create a 10% (w/v) fecal slurry.
Inoculate the prepared media with the fecal slurry at a 1:10 dilution.
Step 3: Incubation and Sampling
Incubate the cultures at 37°C under continuous shaking (100 rpm).
Withdraw 1 mL aliquots at 0, 4, 8, 12, and 24 hours. Immediately snap-freeze the aliquots in liquid nitrogen to halt all metabolic activity.
Step 4: SCFA and Degradation Analysis
Thaw samples and centrifuge at 10,000 × g for 10 minutes.
Analyze the supernatant for residual β-lactosyl ureide via LC-MS (Protocol A) and quantify the produced SCFAs (acetate, propionate, butyrate) via Gas Chromatography-Flame Ionization Detection (GC-FID).
Gastrointestinal transit and microbial fermentation pathway of glycosyl ureides.
References
Santa Cruz Biotechnology. β-Lactosyl Ureide Dihydrate | SCBT - Santa Cruz Biotechnology. 1
β-lactosyl ureide dihydrate crystallization techniques for X-ray diffraction
Application Note & Protocol Topic: Advanced Crystallization Techniques for β-Lactosyl Ureide Dihydrate for High-Resolution X-ray Diffraction For: Researchers, Scientists, and Drug Development Professionals Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Advanced Crystallization Techniques for β-Lactosyl Ureide Dihydrate for High-Resolution X-ray Diffraction
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Crystal Quality
β-Lactosyl ureide is a disaccharide derivative with relevance in biochemical research and as a potential building block in pharmaceutical development.[1][2] Its hydrated form, β-lactosyl ureide dihydrate, presents a unique crystallization challenge due to its polarity and hydrogen bonding capabilities. The success of single-crystal X-ray diffraction (SCXRD), the definitive method for determining the three-dimensional atomic structure of a molecule, is entirely contingent on the quality of the crystal specimen.[3][4] A high-quality single crystal—one that is well-ordered, free of internal defects, and of appropriate size—will diffract X-rays strongly and uniformly, yielding high-resolution data that allows for precise structural elucidation.[5][6]
This guide provides an in-depth exploration of the theoretical principles and practical protocols for crystallizing β-lactosyl ureide dihydrate. It moves beyond simple recipes to explain the causality behind methodological choices, empowering researchers to troubleshoot and optimize crystallization experiments effectively.
Fundamentals of Crystallization from Solution
The transition of a molecule from a disordered state in solution to a highly ordered crystalline lattice is governed by the principle of supersaturation.[7] This process can be broken down into two critical, kinetically distinct stages: nucleation and crystal growth.[8]
Supersaturation: This is the thermodynamic driving force for crystallization. A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[7] This metastable state can be achieved by several methods, including solvent evaporation, cooling a saturated solution, or introducing an "anti-solvent" that reduces the solute's solubility.[9]
Nucleation: This is the initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This step is often the kinetic bottleneck of the process. Rapidly achieving a very high level of supersaturation tends to favor rapid nucleation, often resulting in a large number of small, poorly-formed crystals or an amorphous precipitate.[10]
Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more molecules from the solution onto the existing lattice surfaces. The ideal scenario for growing large, high-quality single crystals is to achieve a state of minimal nucleation followed by a prolonged period of slow, controlled growth.[10][11] This requires maintaining the solution in a slightly supersaturated state over an extended period.
A crystal suitable for modern diffractometers should ideally be 0.1-0.3 mm in each dimension, transparent, and have well-defined faces without cracks or inclusions.[5][11]
Pre-Crystallization Strategy: Setting the Stage for Success
Before attempting any crystallization protocol, a systematic preliminary investigation is essential. Rushing this stage is a false economy that often leads to failed experiments.
A. Purity Assessment
Crystallization is not a purification method for SCXRD sample preparation.[12] Impurities can inhibit nucleation, disrupt lattice formation leading to defects, or even co-crystallize, complicating the final structural analysis. A minimum purity of 90-95% is recommended before beginning crystallization trials.[12]
B. Solubility Profiling
A thorough understanding of the solubility of β-lactosyl ureide dihydrate in various solvents is the most critical preparatory step. The goal is to identify solvents where the compound is moderately soluble.
Too Soluble: If the compound is highly soluble, it becomes difficult to achieve the gentle supersaturation needed for slow growth. Evaporation may lead to an oil or a precipitate crashing out at the last moment.[5]
Too Insoluble: If solubility is too low, it may be impossible to dissolve enough material to reach supersaturation.
Given the polar nature of β-lactosyl ureide, with its multiple hydroxyl and amide groups, polar protic solvents are the logical starting point.
Table 1: Recommended Solvents for Initial Screening of β-Lactosyl Ureide Dihydrate
Solvent
Class
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Use Case
Water
Polar Protic
100.0
80.1
High solubility expected. Excellent for slow cooling or as the primary solvent in vapor/liquid diffusion.
Methanol
Polar Protic
64.7
32.7
Good dissolving solvent. Can be used for slow evaporation or as the solvent in diffusion methods.
Ethanol
Polar Protic
78.4
24.5
Similar to methanol, but less volatile, allowing for slower evaporation.
Acetonitrile
Polar Aprotic
81.6
37.5
A less-protic option that can sometimes yield different crystal packing. Good for diffusion methods.
Tetrahydrofuran (THF)
Polar Aprotic
66.0
7.6
Lower polarity. Can be an effective anti-solvent when mixed with water or methanol.[13]
2-Propanol
Polar Protic
82.6
19.9
A slightly less polar alcohol, useful as a potential anti-solvent or for creating solvent mixtures.
Crystallization Protocols: Methods and Mechanisms
The key to all the following methods is to proceed slowly and without physical disturbance.[5][14] Patience is paramount.
Protocol 1: Slow Evaporation
This is often the simplest and most successful technique for obtaining high-quality crystals.[10][15]
Principle: A nearly saturated solution of the compound is prepared. The solvent is then allowed to evaporate slowly over days or weeks. As the solvent volume decreases, the solute concentration increases, eventually reaching supersaturation and inducing crystallization.[16]
Methodology:
Dissolve 5-10 mg of β-lactosyl ureide dihydrate in the minimum amount of a suitable solvent (e.g., water or a water/ethanol mixture) in a small, clean glass vial (e.g., a 1-dram vial or an NMR tube).[12] Gentle warming can be used to aid dissolution.
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.
Cover the vial to slow the rate of evaporation. A common and effective method is to cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle.[5][15] The fewer and smaller the holes, the slower the evaporation.
Place the vial in a location free from vibrations and significant temperature fluctuations.
Monitor the vial daily without disturbing it. High-quality crystals typically form over a period of 2 days to 2 weeks.[17]
Causality & Insights: The rate of evaporation is the critical variable. Fast evaporation leads to rapid nucleation and the formation of a powder or microcrystals. Slowing the process ensures that crystal growth dominates over nucleation, yielding larger, more ordered crystals.[10] Using a narrow container like an NMR tube can be advantageous as it minimizes the surface area for evaporation.[15]
Protocol 2: Vapor Diffusion
This is arguably the most successful and controllable method for growing crystals, especially when only small amounts of material are available.[12][13]
Principle: A small vial containing a solution of the compound is placed inside a larger, sealed vessel that contains a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses in the vapor phase into the compound's solution. This gradually decreases the solvent's dissolving power, pushing the solution toward supersaturation and inducing crystallization.[14][16]
Methodology:
In a small, open container (e.g., a 0.5-dram vial or a micro-centrifuge tube with the cap removed), dissolve 2-5 mg of β-lactosyl ureide dihydrate in a minimal volume (e.g., 0.2-0.5 mL) of a relatively high-boiling point solvent in which it is soluble (the "solvent," e.g., water).
Place this small vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
Add 2-5 mL of a volatile anti-solvent (a liquid in which the compound is insoluble, e.g., THF or 2-propanol) to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.
Seal the outer vessel tightly with a screw cap or parafilm.
Set the apparatus aside in a vibration-free environment. The refrigerator can be used to slow the diffusion process further.[13]
Crystals should appear in the inner vial over several days to weeks.
Causality & Insights: The success of this method depends on the careful selection of a miscible solvent/anti-solvent pair where the anti-solvent is significantly more volatile than the solvent.[14] This ensures a slow, steady change in solvent composition, which is ideal for high-quality crystal growth.
Workflow: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization.
Protocol 3: Slow Cooling
This classic recrystallization technique can be adapted to produce single crystals if the cooling rate is carefully controlled.[10]
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then cooled very slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[16]
Methodology:
Prepare a saturated solution of β-lactosyl ureide dihydrate in a suitable solvent (e.g., hot water) in a clean vial.
Ensure all solid is dissolved. Filter the hot solution if necessary to remove any dust or undissolved particles, which can act as unwanted nucleation sites.
Cover the vial and place it into a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a beaker wrapped in glass wool or aluminum foil).[10][14]
Allow the entire apparatus to cool slowly to room temperature over 24-48 hours.
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further decrease solubility and promote more growth.
Causality & Insights: The rate of cooling is the most critical parameter. Plunging a hot solution into a cold bath will cause the compound to crash out as a powder. The insulated container ensures a very slow temperature drop, which minimizes nucleation and allows large crystals to grow.[10]
Crystal Harvesting and Mounting
Once suitable crystals have grown, they must be handled with extreme care.
Do Not Remove the Solvent: Never decant or evaporate the mother liquor completely. Solvent molecules are often incorporated into the crystal lattice, and their removal can cause the crystal to crack or become disordered.[14]
Selection: Observe the crystals under a polarizing microscope.[5] Select a specimen that is transparent, has well-defined edges, and extinguishes light sharply every 90 degrees of rotation. Reject cloudy, cracked, or inter-grown crystals.[5]
Harvesting: Use a micromanipulator loop (e.g., a nylon loop) to gently scoop the selected crystal out of the mother liquor.
Mounting: Quickly transfer the crystal and a small amount of the surrounding solution to a cryoprotectant oil (e.g., Paratone-N). This prevents the solvent from evaporating. From the oil, mount the crystal on the goniometer head of the diffractometer for data collection.
Conclusion
The successful crystallization of β-lactosyl ureide dihydrate for X-ray diffraction is an exercise in patience and methodical optimization. There is no single "magic" solvent or technique; rather, success lies in the systematic application of fundamental principles. By carefully controlling the slow progression towards supersaturation via methods like slow evaporation, vapor diffusion, or slow cooling, researchers can promote the growth of high-quality single crystals. The protocols and insights provided in this guide offer a robust framework for obtaining diffraction-quality crystals, paving the way for the precise and accurate determination of this molecule's three-dimensional structure.
References
Florence, A. J., & Black, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1764-1813. [Link]
University of Canterbury. The Slow Evaporation Method. X-ray Crystallography Laboratory. [Link]
van der Sluis, P., & van der Geerestein, V. J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 338-343. [Link]
University of Florida. Crystal Growing Tips. The Center for X-ray Crystallography. [Link]
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
Massachusetts Institute of Technology. Growing Quality Crystals. Department of Chemistry. [Link]
Lecomte, C. Guide for crystallization. University of Lorraine. [Link]
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 405-416. [Link]
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
Martin, J. D. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 78(8), 1088. [Link]
Dauter, Z., & Minor, W. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 56(4), 585-595. [Link]
Lee, A. Y., Lee, I. S., Kim, D., & Kim, W. S. (2020). Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling. ACS Omega, 5(2), 1129-1136. [Link]
Dejoie, C., et al. (2008). Toward a Definition of X-ray Crystal Quality. Crystal Growth & Design, 8(12), 4333-4340. [Link]
Cole, J. Crystal Quality – A Practical Guide. University of Glasgow. [Link]
KR20060009873A - Method including antisolvent crystallization process.
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
Retsch. (2017). Sample Preparation for X-Ray Diffraction Analysis. [Link]
International Journal of Chemical and Environmental Engineering. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA, 5(2). [Link]
Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]
Aitipamula, S., & Vangala, V. R. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 98(3), 265-281. [Link]
Baral, B., et al. (2016). Early signaling, synthesis, transport and metabolism of ureides. Journal of Plant Physiology, 198, 51-62. [Link]
Sutar, R. L., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5366-5373. [Link]
Technical Support Center: Formulating β-Lactosyl Ureide Dihydrate
Prepared by: Senior Application Scientist, Formulation & Drug Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center for β-lactosyl ureid...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Formulation & Drug Delivery
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for β-lactosyl ureide dihydrate . Formulating this compound presents unique physicochemical challenges. While the lactose moiety suggests high hydrophilicity, the compound frequently exhibits stubborn aqueous insolubility. This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating experimental protocols to help you successfully enhance its solubility.
Part 1: Diagnostic Overview – The Causality of Insolubility
Before troubleshooting, it is critical to understand why β-lactosyl ureide dihydrate resists dissolution. The insolubility is driven by two primary thermodynamic roadblocks:
Ureide-Ureide Homosynthons: The ureide functional group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these groups self-assemble into highly directional, tightly packed hydrogen-bond networks (homosynthons)[1]. Breaking these bonds requires a significant energy input that bulk water alone cannot provide.
The Dihydrate Energy Sink: Because the crystal lattice already incorporates two water molecules per API molecule, the crystal is in a low-energy, thermodynamically stable state. Unlike anhydrous crystals—which often have a thermodynamic drive to absorb water and dissolve—the dihydrate is already "satisfied," drastically reducing its dissolution potential.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does β-lactosyl ureide dihydrate exhibit such poor aqueous solubility despite being a lactose derivative?A: The insolubility is a crystal lattice issue, not a lipophilicity issue. While the lactosyl group is hydrophilic, the ureide···ureide hydrogen bonding creates a rigid, high-melting-point crystal lattice[1]. The energy required to cavitate the water and disrupt this lattice exceeds the solvation energy gained by hydrating the lactose moiety.
Q2: I attempted an Amorphous Solid Dispersion (ASD) via hot-melt extrusion (HME), but the extrudate recrystallized within a week. How do I stabilize it?A: Recrystallization of ASDs is driven by molecular mobility. If you used a polymer with a low glass transition temperature (
Tg
) or if residual moisture acted as a plasticizer, the compound will rapidly revert to its lowest energy state (the crystalline dihydrate).
Solution: Switch to a polymer with a higher
Tg
and strong hydrogen-bond accepting capabilities, such as PVPVA (Copovidone) or HPMCAS[2]. These polymers will form heterosynthons with the ureide NH groups, effectively blocking the ureide molecules from re-associating with each other.
Q3: When using Cyclodextrins for complexation, my phase solubility diagram shows a B-type curve (precipitation) instead of an A-type (linear). What is going wrong?A: A B-type profile indicates that your inclusion complex has limited solubility and is crashing out of solution at higher concentrations. The bulky β-lactosyl group causes steric hindrance, preventing deep insertion of the ureide core into the cyclodextrin cavity.
Solution: Switch from standard
β
-CD to a highly substituted derivative like Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) or Sulfobutylether-
β
-cyclodextrin (SBE-
β
-CD). These derivatives maintain A-type (linear) solubilization profiles at much higher concentrations and prevent complex precipitation[2].
Q4: Can I just micronize the compound to fix the solubility?A: No. Micronization increases the specific surface area, which accelerates the rate of dissolution according to the Noyes-Whitney equation, but it does not alter the thermodynamic equilibrium solubility[3]. For true solubility enhancement of this compound, you must disrupt the crystal lattice (via ASD) or alter the apparent solubility (via complexation).
Part 3: Strategic Workflows & Experimental Protocols
Decision Matrix for Solubility Enhancement
Use the following logical tree to determine the best formulation strategy based on your specific analytical observations.
Decision matrix for selecting a solubility enhancement strategy for β-lactosyl ureide dihydrate.
This protocol is designed as a self-validating system to ensure the complete disruption of the dihydrate crystal lattice.
Solution Preparation: Dissolve β-lactosyl ureide dihydrate and PVPVA 64 (1:3 w/w ratio) in a co-solvent system of Methanol/Water (80:20 v/v). The water is necessary to fully solubilize the dihydrate form before amorphization.
Spray Drying: Process the solution using a laboratory spray dryer.
Inlet Temp: 85°C
Outlet Temp: 45°C–50°C
Aspirator: 100%
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual methanol.
Validation (Critical Step): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The absence of the characteristic melting endotherm of the crystalline dihydrate confirms successful amorphization. If an endotherm persists, increase the polymer ratio to 1:4.
Protocol B: HP-β-CD Inclusion Complexation
Use this workflow to mask the hydrophobic/rigid regions of the ureide moiety.
Step-by-step workflow for generating HP-β-CD inclusion complexes.
Preparation: Prepare aqueous solutions of HP-
β
-CD ranging from 0 to 50 mM in purified water.
Saturation: Add an excess amount of β-lactosyl ureide dihydrate to each vial (ensure visible powder remains at the bottom to guarantee saturation).
Equilibration: Seal the vials and place them in a shaking incubator at 37°C and 150 rpm for 48 hours.
Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove all uncomplexed, crystalline API.
Validation & Quantification: Dilute the filtrate and quantify the dissolved API via HPLC-UV. Plot the API concentration against the HP-
β
-CD concentration. A linear slope of less than 1 validates the formation of a 1:1
AL
-type soluble inclusion complex.
Part 4: Quantitative Data Summary
The following table summarizes the anticipated quantitative outcomes when applying these validated techniques to β-lactosyl ureide dihydrate:
Formulation Strategy
Primary Mechanism of Action
Expected Solubility Enhancement
Thermodynamic Stability Profile
Micronization
Surface area expansion (Noyes-Whitney)
1x (Dissolution rate increase only)
High (Crystalline dihydrate is retained)
HP-β-CD Complexation
Cavity inclusion & steric shielding
5x – 15x
Moderate (Complex may dissociate upon extreme dilution)
preventing degradation of β-lactosyl ureide dihydrate during long-term storage
Portal for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for β-Lactosyl Ureide Dihydrate (MW: 420.37, Formula: C₁₃H₂₄N₂O₁₁·2H₂O)[1]. Whether you a...
Author: BenchChem Technical Support Team. Date: March 2026
Portal for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for β-Lactosyl Ureide Dihydrate (MW: 420.37, Formula: C₁₃H₂₄N₂O₁₁·2H₂O)[1]. Whether you are utilizing this compound as a stable isotope tracer (e.g., ¹³C-lactose ureide) for oro-cecal transit time (OCTT) breath tests or as a specialized biochemical reagent in proteomics, maintaining its structural integrity is critical[2][3].
This guide provides field-proven insights into the causality of its degradation, diagnostic troubleshooting, and self-validating protocols for long-term storage.
The Causality of Degradation: Molecular Mechanics
The stability of β-lactosyl ureide dihydrate hinges entirely on its crystal lattice. The two molecules of water of crystallization (the "dihydrate" state) are not mere impurities; they form a critical hydrogen-bonding network that stabilizes the ureide moiety against the glucose ring.
When exposed to environmental stressors, the compound undergoes specific degradation pathways:
Efflorescence (Dehydration): Over-desiccation strips the water of crystallization, collapsing the crystalline lattice into an amorphous, anhydrous state. This amorphous form is highly hygroscopic[4].
Hydrolysis: Upon absorbing ambient moisture (deliquescence), micro-aqueous environments form within the powder. This catalyzes the cleavage of either the β-1,4-glycosidic bond (yielding galactose and glucose ureide) or the ureide bond (yielding lactose and free urea)[5].
Maillard Browning: If the ureide bond cleaves, the resulting urea can further degrade into ammonia. This ammonia reacts with the reducing end of the newly freed lactose, triggering a Maillard reaction that turns the powder yellow or brown.
Logical relationship of β-lactosyl ureide dihydrate degradation pathways.
Frequently Asked Questions & Troubleshooting
Q1: Why is my β-lactosyl ureide dihydrate showing a mass reduction of exactly 36.03 Da in LC-MS analysis prior to reconstitution?A: This specific mass shift (-36.03 Da) indicates efflorescence—the loss of the two molecules of water of crystallization (H₂O MW ≈ 18.015 Da). This typically occurs when the compound is stored under overly aggressive desiccation (e.g., high continuous vacuum or direct contact with strong desiccants like P₂O₅ without equilibration). While the anhydrous form retains the core C₁₃H₂₄N₂O₁₁ structure, its amorphous state will rapidly absorb ambient moisture the moment the vial is opened, accelerating hydrolysis[4].
Actionable Fix: Store the powder in a sealed amber vial purged with argon at -20°C, rather than under continuous active vacuum.
Q2: During our oro-cecal transit time (OCTT) studies using ¹³C-labeled lactose ureide, baseline breath ¹³CO₂ levels spiked immediately after ingestion. Could this be a storage issue?A: Yes, this is a classic symptom of ureide bond hydrolysis during storage. The diagnostic integrity of the ¹³C-lactose ureide breath test relies on the glycosyl ureide bond surviving the human upper gastrointestinal tract intact, only to be cleaved later by colonic bacteria (e.g., Clostridium innocuum)[2][6]. If moisture compromised your stock, free ¹³C-urea was released into the dose. When ingested, endogenous gastric ureases (or oral bacteria) immediately cleaved this free ¹³C-urea, causing a premature ¹³CO₂ spike and invalidating the OCTT measurement[3].
Q3: We reconstituted the powder in a 0.1 M HCl solution to simulate gastric conditions for an in vitro assay, but noticed rapid degradation. Is it not stable in acid?A: While β-lactosyl ureide resists enzymatic degradation in the upper GI tract, prolonged exposure to strong aqueous acids (like 0.1 M HCl) at room temperature will chemically catalyze the hydrolysis of both the β-1,4-glycosidic bond and the ureide linkage[5]. For the long-term storage of reconstituted solutions, you must maintain a near-neutral pH (6.5–7.5) using a buffer (e.g., PBS) and store at -80°C.
Q4: My powder has developed a slight yellowish tint after 6 months at room temperature. Is it still viable?A: No. The yellowing is physical evidence of a Maillard reaction. Moisture ingress caused the ureide bond to hydrolyze, releasing urea (which degrades to ammonia) and lactose. The free ammonia reacted with the reducing end of the lactose, forming brown/yellow melanoidins. The lot should be discarded.
Quantitative Stability Profiles
To assist in your experimental planning, the following table summarizes the expected shelf-life and physical state of β-lactosyl ureide dihydrate under various storage conditions.
Storage Condition
Relative Humidity (RH)
State/Phase
Estimated Shelf-Life (>98% Purity)
Primary Degradation Mechanism
-20°C (Sealed, Argon)
Ambient inside vial
Crystalline Dihydrate
> 24 Months
Negligible
4°C (Sealed)
Ambient inside vial
Crystalline Dihydrate
12 Months
Slow hydrolysis (if trace moisture present)
25°C (Open to air)
> 60%
Deliquescent
< 1 Month
Aqueous hydrolysis & Maillard browning
25°C (High Vacuum)
< 5%
Amorphous Anhydrous
< 3 Months
Efflorescence leading to structural instability
Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage
To prevent the degradation mechanisms outlined above, follow this self-validating methodology for receiving, aliquoting, and storing bulk β-lactosyl ureide dihydrate.
Self-validating experimental workflow for aliquoting and long-term storage.
Step-by-Step Methodology:
Thermal Equilibration (Critical): Before opening a bulk stock vial stored at -20°C, place it in a sealed desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder bed, initiating deliquescence and subsequent hydrolysis.
Aliquoting: Transfer the vial to a dry nitrogen-purged glove box (RH < 15%). Weigh the required amounts into single-use amber glass vials. Amber glass prevents UV-catalyzed radical degradation.
Self-Validation (Mass-Balance Check): To verify the lot has not effloresced into the anhydrous form, perform a Thermogravimetric Analysis (TGA) on a 5 mg control sample. Heating the sample gently should result in a mass loss of approximately 8.57% (the exact mass fraction of 2H₂O in the 420.37 g/mol complex). If the mass loss is < 2%, the batch has dehydrated and is compromised.
Inert Gas Purging: Purge each aliquot vial with Argon. Causality: Argon is heavier than Nitrogen and effectively blankets the powder bed, displacing both oxygen and residual atmospheric moisture.
Sealing and Storage: Seal the vials immediately using PTFE-lined silicone septa caps. Store the aliquots at -20°C.
Reconstitution: When ready for experimental use, reconstitute the powder directly in a pH-neutral buffer (e.g., PBS pH 7.4). Avoid using unbuffered ultrapure water that has been exposed to air, as dissolved CO₂ lowers the pH to ~5.5, which mildly accelerates ureide cleavage over time.
References
Preparation and estimation of lactosyl urea and other glycosyl ureides. British Journal of Nutrition, Cambridge University Press. Available at:[Link]
Measurement of Oro-Cecal Transit Time in LPS-Treated Pigs Fed High and Low Fiber Diets Using the Lactose-¹³C-Ureide Test. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
¹³C and Hydrogen Breath Tests for Research: Lactose Ureide Breath Test. Metabolic Solutions. Available at:[Link]
Structure and Properties of Lactose: Crystallization and Lactosyl Urea Stability. Scribd Scientific Archives. Available at: [Link]
troubleshooting impurities in β-lactosyl ureide dihydrate synthesis
Technical Support Center: β-Lactosyl Ureide Dihydrate Synthesis & Purification Welcome to the Technical Support Center for carbohydrate modification and glycosyl ureide synthesis. As a Senior Application Scientist, I hav...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: β-Lactosyl Ureide Dihydrate Synthesis & Purification
Welcome to the Technical Support Center for carbohydrate modification and glycosyl ureide synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of β-lactosyl ureide dihydrate—a compound critical in both proteomics research[1] and as a slow-release non-protein nitrogen source in ruminant nutrition[2].
The synthesis relies on the acid-catalyzed condensation of lactose monohydrate with urea. While the reaction is conceptually straightforward, the thermodynamic and kinetic competing pathways often lead to complex impurity profiles. This guide deconstructs the causality behind these impurities and provides self-validating protocols to ensure high-purity yields.
I. Mechanistic Workflow & Causality
The formation of β-lactosyl ureide requires the nucleophilic attack of urea on the anomeric carbon of the glucose moiety of lactose. This reaction is strictly dependent on a delicate balance of temperature, time, and acid concentration[3]. Deviations from the optimal thermodynamic window lead to three primary impurities:
Unreacted Urea: Due to chemical equilibrium limits.
Unreacted Lactose: Due to premature reaction quenching or reactant saturation.
Hexose Degradants: Due to acid-catalyzed hydrolysis of the β-1,4-glycosidic bond, followed by dehydration into furfurals (browning).
Fig 1: Mechanistic workflow for the synthesis and purification of β-lactosyl ureide dihydrate.
II. Troubleshooting FAQs
Q1: My final product contains high levels of unreacted urea (>5%). How do I remove it without losing my product?The Science: Urea and lactose are reacted in equimolar or slight excess ratios. Because the condensation is a reversible equilibrium reaction, 100% conversion is impossible.
The Solution: Utilize differential solubility. Unreacted urea is highly soluble in ethanol, whereas the bulky, highly hydrogen-bonded β-lactosyl ureide dihydrate is virtually insoluble[4].
Action: Perform an ethanol trituration. Grind the crude reaction mass and suspend it in absolute ethanol (approx. 2 mL ethanol per gram of crude). Stir vigorously for 15 minutes, then filter. This selectively dissolves the free urea, reducing residual levels to <0.5%[4].
Q2: The reaction mixture is turning dark brown, and my yield is extremely low. What is causing this degradation?The Science: You are exceeding the thermodynamic limits of the lactose molecule. At temperatures above 70°C or at high acid concentrations (e.g., >0.5 M H₂SO₄), the acid acts not just as a condensation catalyst, but as a hydrolytic agent[3]. It cleaves the β-1,4-glycosidic bond, yielding free glucose and galactose. These monosaccharides rapidly dehydrate under acidic heat to form hydroxymethylfurfural (HMF), which polymerizes into dark melanoidin-like pigments[5].
The Solution:
Action: Strictly control the reaction temperature to exactly 70°C using a jacketed reactor. Ensure the acid concentration is maintained at pH 2.0 (approx. 0.25 M H₂SO₄)[3]. If browning has already occurred, the batch must be discarded, as melanoidins will co-precipitate with the ureide.
Q3: I am seeing co-precipitation of unreacted lactose in my final powder. How can I isolate the pure ureide?The Science: Lactose monohydrate and β-lactosyl ureide dihydrate share similar solubility profiles in cold water. However, their solubility gradients differ significantly at elevated temperatures.
The Solution:
Action: Perform a hot water recrystallization. Dissolve the ethanol-washed crude product in a minimum volume of distilled water heated to 90°C. Filter hot to remove insoluble impurities, then rapidly cool the filtrate in an ice bath. The β-lactosyl ureide dihydrate will selectively crystallize out, leaving the more soluble unreacted lactose in the mother liquor[3].
III. Quantitative Data: Reaction Conditions vs. Impurity Profiles
To optimize your synthesis, refer to the following self-validating data table. It demonstrates the causality between reaction parameters and the resulting impurity profile.
Temperature (°C)
H₂SO₄ Conc. (M)
Time (h)
Target Yield (%)
Free Urea Impurity
Hexose/Degradant Impurities
55°C
0.25 M
24 h
~40%
High (>15%)
Low
70°C
0.25 M
15 h
~60%
Moderate (~5%)
Low
70°C
1.00 M
15 h
<40%
Low
High (Product degradation)
90°C
0.25 M
8 h
<30%
Low
Severe (Dark browning)
Note: The optimal window is 70°C at 0.25 M H₂SO₄ for 15 hours, balancing conversion rate against degradation[3].
IV. Standard Operating Procedure: Synthesis & Purification
This protocol is designed as a self-validating system. By checking the physical properties at the end of the workflow, you can confirm the absence of the impurities discussed above.
Phase 1: Condensation Synthesis
Preparation: Dissolve 360 g of lactose monohydrate (1.0 mol) and 60 g of urea (1.0 mol) in 100 mL of distilled water in a jacketed glass reactor[4].
Catalysis: Slowly add 5.5 g of concentrated sulfuric acid (H₂SO₄) to the mixture to achieve a pH of approximately 2.0[3].
Reaction: Heat the mixture to exactly 70°C under continuous mechanical stirring. Maintain this temperature for 15 hours. Self-validation check: The solution should remain pale yellow. Darkening indicates temperature overshoot.
Concentration: Concentrate the resulting liquid under reduced pressure at 40°C using a rotary evaporator until a thick syrup is formed.
Phase 2: Purification (Impurity Removal)
5. Urea Removal (Trituration): Add 500 mL of absolute ethanol to the syrup/crude solid. Stir vigorously for 15 minutes at room temperature. Filter the suspension through a Büchner funnel. The ethanol will carry away the unreacted urea[4].
6. Lactose Removal (Recrystallization): Dissolve the retained solid in a minimum volume of hot distilled water (85-90°C). Filter the hot solution to remove any insoluble polymers.
7. Crystallization: Rapidly transfer the filtrate to an ice bath (4°C) and allow it to stand for 12-24 hours. White crystals of β-lactosyl ureide dihydrate will form[3].
8. Drying: Recover the crystals via vacuum filtration and dry in a forced-draft oven at 37°C for 24 hours.
Phase 3: Validation
Melting Point: Pure β-lactosyl ureide dihydrate decomposes between 230°C and 240°C[4]. A melting point below 210°C indicates residual lactose or urea impurities.
Mass Spectrometry: Confirm the molecular weight (MW = 420.37 g/mol for the dihydrate form)[1].
V. References
MILK AND WHEY FRACTIONATION | Dairy Processing Handbook
Source: Tetra Pak
URL:[Link]
Preparation and estimation of lactosyl urea and other glycosyl ureides
Source: SciSpace / British Journal of Nutrition
URL:[Link]
EP0003717A2 - Process for the preparation and purification of lactosyl urea
Source: Google Patents
URL:
Sustainable Valorization of Whey by Electroactivation Technology for In Situ Isomerization of Lactose into Lactulose
Source: ACS Omega
URL:[Link]
Technical Support Center: Resolving Baseline Noise in β-Lactosyl Ureide Dihydrate NMR Spectra
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve baseline distortions in your NMR spectra, specifically for challenging molecules like β-lactosyl ureide dihydrate. A clean, flat baseline is non-negotiable for accurate integration and structural elucidation, and this guide is designed to help you achieve that.
Carbohydrate derivatives like β-lactosyl ureide dihydrate present unique NMR challenges. Their spectra are often characterized by significant signal overlap in the 3-5 ppm region and, as a dihydrate, the presence of water can complicate both sample preparation and spectral analysis.[1][2] This guide addresses the most common sources of baseline noise and provides robust, field-proven troubleshooting strategies.
Question 1: I've just prepared my β-lactosyl ureide dihydrate sample, but the spectrum shows a broad, rolling baseline and poor resolution. What's the most likely cause?
This is a classic symptom of poor magnetic field homogeneity, very often originating from the sample itself. The most common culprits in sample preparation are undissolved particulate matter and incorrect sample concentration.
Expertise & Causality: The fundamental principle of high-resolution NMR is a perfectly uniform (homogeneous) magnetic field across the entire sample volume.[3] Any solid particles, even microscopic ones, have a different magnetic susceptibility than the deuterated solvent.[4] This creates tiny magnetic field distortions around each particle, leading to a multitude of slightly different resonant frequencies for the same proton, resulting in broad peaks and an unstable baseline.[5] Similarly, an overly concentrated or viscous sample can also be difficult to shim properly, leading to similar issues.[6]
Trustworthiness & Protocol: A self-validating sample preparation workflow is critical.
Protocol: Optimal Sample Preparation for β-Lactosyl Ureide Dihydrate
Solvent Selection: Choose a high-purity deuterated solvent in which β-lactosyl ureide dihydrate is highly soluble. For carbohydrates, D₂O is common, but DMSO-d₆ can also be effective and helps in observing exchangeable protons (like those on hydroxyls and ureides). Ensure the solvent bottle is kept tightly capped to minimize water absorption from the atmosphere.[7]
Dissolution: Dissolve 5-25 mg of your sample in 0.6-0.7 mL of solvent in a clean, separate vial before transferring it to the NMR tube.[6][8] Gentle vortexing or warming may aid dissolution.
Filtration (Critical Step): Filter the sample solution directly into a high-quality (e.g., Norell, Wilmad) NMR tube. This is the most effective way to remove suspended particles.[4] A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.
Concentration Check: Ensure the solution is not overly viscous. If it is, dilute it further. While you need enough concentration for a good signal-to-noise ratio, line shape and baseline quality are more important.[8]
Final Volume: Ensure the sample height in the tube is consistent, typically around 4-5 cm, to fully and uniformly occupy the receiver coil area.[7]
Question 2: My baseline is noisy and the peaks look slightly broadened. Could there be impurities in my sample?
Yes, specifically paramagnetic impurities. These are a notorious source of severe line broadening and baseline noise.
Expertise & Causality: Paramagnetic substances (e.g., dissolved O₂, metal ions like Fe³⁺, Cu²⁺) have unpaired electrons that create their own strong, fluctuating magnetic fields. These fields dramatically shorten the relaxation times (T₁ and T₂) of nearby nuclei. This rapid relaxation leads to a large uncertainty in the energy of the nuclear spin states, which manifests as significant peak broadening. Even trace amounts can degrade the entire spectrum.
Trustworthiness & Protocol:
Degassing: If dissolved oxygen is suspected (a common issue), degas your sample. The most common method is the "freeze-pump-thaw" technique, repeated for 3-4 cycles.
Chelating Agents: If metallic ion contamination is suspected from glassware or reagents, adding a small amount of a chelating agent like EDTA to your sample can sequester the ions, effectively removing their paramagnetic influence.
Glassware: Always use meticulously clean glassware. Wash with a suitable detergent, rinse thoroughly with deionized water, and finally rinse with the deuterated solvent you will be using.
Part 2: Instrumental Setup & Data Acquisition
Question 3: My baseline has a distinct 'hump' or 'dip', and the peak shapes are asymmetrical (tailing). What instrumental setting should I focus on?
These are hallmark signs of poor magnetic field shimming. Shimming is the process of adjusting currents in small electromagnetic coils to counteract inhomogeneities in the main magnetic field and create a perfectly uniform field at the sample.[3][9]
Expertise & Causality: No magnet is perfectly uniform. Furthermore, every new sample tube, with its unique glass imperfections and sample distribution, slightly distorts the main magnetic field.[10] The shim coils create small, corrective magnetic fields with specific geometries (e.g., Z, Z², Z³, X, Y, etc.) to cancel out these distortions.[3] An uncorrected gradient across the sample means that identical protons at different locations experience different field strengths, leading to distorted, asymmetric lineshapes and a non-flat baseline.[9]
Trustworthiness & Workflow:
Workflow: Systematic Shimming Procedure
Lock Signal: After inserting the sample, ensure the spectrometer has a stable lock on the deuterium signal of the solvent. The lock level is your primary indicator of field homogeneity.
Spinning Shims (Z-shims): If you are spinning the sample (which averages out X/Y inhomogeneities), start by adjusting the on-axis shims. Adjust Z1 and Z2 iteratively to maximize the lock signal. Then, move to higher-order shims like Z3 and Z4, always re-optimizing the lower-order shims after each adjustment.[3]
Non-Spinning Shims (X/Y-shims): For 2D experiments or to eliminate spinning sidebands, you must shim without spinning. In this case, you must adjust the first-order X and Y shims and their related second-order shims (e.g., XZ, YZ, X2-Y2).[9]
Monitor the FID: While the lock level is a good guide, the Free Induction Decay (FID) is more sensitive. A well-shimmed sample will have a slow, smooth, exponential decay after the initial signal drop. An FID that decays too quickly or has "beats" indicates poor shimming.
A visual guide to troubleshooting the source of baseline noise is presented below.
Caption: A decision workflow for diagnosing NMR baseline problems.
Question 4: I see a broad, rolling distortion, particularly after a very strong solvent peak. What is this and how can I fix it?
This is likely an artifact from detector overload or "acoustic ringing."
Expertise & Causality:
Detector Overload: If your sample is highly concentrated or contains a very strong signal (like residual H₂O in D₂O), the initial intensity of the FID can saturate the detector.[11] This leads to a distorted FID in the first few data points, which, after Fourier Transform, results in a broad, rolling baseline.[12]
Acoustic Ringing: The high-power radiofrequency pulse can induce physical vibrations in the probe components (piezoelectric effect), which generate their own electronic signal that gets picked up by the receiver.[13][14] This "ringing" is a decaying sinusoidal signal superimposed on the real FID. It's more pronounced in experiments on less-sensitive nuclei (like ¹³C) or with high-sensitivity cryoprobes, and it manifests as a characteristic wavy or rolling baseline.[15][16]
Trustworthiness & Protocol:
Table 1: Acquisition Parameter Adjustments to Mitigate Baseline Roll
Parameter
Recommended Action
Rationale
Receiver Gain (RG)
Decrease RG.
Reduces the amplification of the initial, intense part of the FID, preventing detector saturation. This is a primary fix for overload artifacts.[11]
Pulse Angle
Reduce the flip angle. Use a 30° or 45° pulse instead of 90°.
A smaller flip angle excites less of the total magnetization, reducing the overall signal intensity hitting the detector.[11]
Pre-scan Delay (DE)
Slightly increase the delay.
This allows a brief period for the acoustic ringing from the pulse to decay before the receiver starts acquiring the real NMR signal. Be cautious, as a long delay can cause phase errors and loss of signal from rapidly decaying nuclei.[14]
Pulse Sequences
Use specialized pulse sequences.
Modern spectrometers have pulse sequences designed to suppress acoustic ringing, often involving phase cycling or triple-pulse schemes that cancel the artifact.[13][15]
Part 3: Post-Acquisition Data Processing
Question 5: I've acquired my data, but the baseline is still not perfectly flat. What processing steps should I use?
Post-acquisition baseline correction is a necessary and powerful tool, but it should be the final step after optimizing sample preparation and acquisition.[12][17] Relying on processing to fix a poor acquisition can introduce its own artifacts.
Expertise & Causality: Baseline correction algorithms work in the frequency domain. They attempt to identify points in the spectrum that belong to the baseline (i.e., not a real peak) and then fit a mathematical function (like a polynomial) to these points. This function is then subtracted from the entire spectrum.[12][18] The key challenge, especially in crowded carbohydrate spectra, is for the algorithm to correctly distinguish broad peaks from the baseline.[12]
Trustworthiness & Protocol:
Protocol: Applying Baseline Correction
Phase Correction First: Always perform accurate phase correction before baseline correction. An incorrectly phased spectrum will have distorted peak shapes that make it impossible to achieve a flat baseline.[17][18]
Choose an Algorithm: Most NMR software offers several algorithms.
Table 2: Comparison of Common Baseline Correction Algorithms
Algorithm
How It Works
Best For
Caution
Polynomial Fit
Fits a polynomial function (e.g., 5th order) to the baseline.
Simple, predictable distortions.
Can "bow" the baseline between distant anchor points and may cut into very broad peaks.[18]
Whittaker Smoother
An advanced algorithm that balances fitting the baseline points with maintaining smoothness.
Complex, rolling baselines and spectra with a mix of sharp and broad peaks. Often the best starting point.[18][19]
Can sometimes misinterpret very broad signals as part of the baseline. Always visually inspect the result.[18]
Multipoint Correction
User manually selects points that are known to be baseline.
Spectra where automatic methods fail, especially with significant distortions near real peaks.
Can be subjective and time-consuming.
References
Baseline Correction - Stanford University NMR Facility. Stanford University. [Link]
Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PMC. [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. [Link]
¹H NMR spectrum of β-lactose (1), β-d-lactopyranosylamine (2),... ResearchGate. [Link]
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
Technical Support Center: Overcoming Crystallization Challenges with β-Lactosyl Ureide Dihydrate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously difficult crystallization...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously difficult crystallization of β-lactosyl ureide dihydrate (C₁₃H₂₄N₂O₁₁·2H₂O).
Synthesizing this compound—often utilized in stable isotope labeling[1] and ruminant nutrition research[2]—is straightforward. However, isolating it as a pure, non-hygroscopic β-anomer dihydrate[3] presents significant thermodynamic and kinetic hurdles, including amorphous glass formation, urea adduct co-precipitation, and anomeric mutarotation[4]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery.
Part 1: Quantitative Data & Critical Parameters
Successful crystallization requires strict adherence to thermodynamic boundaries. Table 1 summarizes the critical physicochemical parameters required to drive the selective nucleation of the β-anomer dihydrate.
Table 1: Critical Physicochemical Parameters for β-Lactosyl Ureide Dihydrate
Selectively dissolves unreacted urea (up to 85% removal per wash) while precipitating the ureide[8].
Nucleation Temp
< 35°C
Favors the crystallization of the β-anomer dihydrate over the α-anomer[4].
Part 2: Step-by-Step Methodology
The following protocol is a self-validating system. Each phase includes a diagnostic check to ensure the thermodynamic state of your solution is correct before proceeding.
Figure 1: Step-by-step workflow for the synthesis and crystallization of β-lactosyl ureide dihydrate.
Phase 1: Syrup Preparation & Concentration
Following the acidic condensation of lactose and urea at 70°C[6], neutralize the solution to pH 7.0 using NaOH to halt the reaction.
Concentrate the aqueous reaction mixture via rotary evaporation at 40°C under reduced pressure (10 Torr) until a thick, pale-yellow syrup is formed[7].
Self-Validation Check: The syrup should be highly viscous but flowable. If it solidifies into a glass in the flask, the water content has dropped below the critical threshold required for dihydrate formation. Redissolve by adding 10% v/v warm DI water.
Phase 2: Antisolvent Dosing & Nucleation
Transfer the syrup to a jacketed crystallizer maintained at 40°C.
Slowly add warm absolute ethanol (40°C) under constant agitation until a persistent cloudiness (turbidity) just begins to form[7].
Self-Validation Check: If the solution turns turbid immediately upon the first few drops of ethanol, your syrup is over-concentrated. Add 5% v/v warm DI water until clear before proceeding.
Introduce 0.1% w/w seed crystals of pure β-lactosyl ureide dihydrate.
Phase 3: Annealing & Isolation
Implement a linear cooling ramp from 40°C to 4°C over 12 hours. Rapid cooling will trap the molecules in an amorphous state[2].
Filter the resulting white crystalline suspension through a Büchner funnel.
Wash the filter cake with three volumes of ice-cold absolute ethanol to selectively remove unreacted urea[6].
Self-Validation Check: The filtrate should contain the unreacted urea and trace sulfuric acid. The final dried crystals should be a white, non-hygroscopic powder[8].
Part 3: Troubleshooting & FAQs
Q1: My product formed a sticky, amorphous glass instead of crystals. How do I rescue it?A: This is a classic supersaturation failure. Lactose derivatives have a high propensity to form supersaturated solutions that transition into an amorphous glass if cooled too rapidly[4]. When the temperature drops quickly, the viscosity of the syrup increases exponentially, trapping the ureide molecules in a disordered state before they can align into a crystal lattice.
Rescue Protocol: Redissolve the glass in a minimum volume of warm water (50°C). Begin the antisolvent addition (ethanol) much more slowly, ensure the temperature is held at 40°C during dosing, and strictly adhere to a slow cooling gradient (e.g., 3°C/hour)[2].
Q2: How do I ensure I get the β-anomer and not a mixture of α and β?A: In aqueous solution, lactosyl urea undergoes mutarotation, existing as a dynamic equilibrium mixture of α and β anomers[4]. The crystallization of the specific β-lactosyl ureide dihydrate is thermodynamically driven by its lower solubility at temperatures below 35°C in ethanol/water mixtures. By maintaining the crystallization temperature below this threshold and providing β-anomer seed crystals, you force the equilibrium to continuously shift toward the β-form as it precipitates out of solution.
Figure 2: Thermodynamic control of mutarotation driving β-anomer dihydrate crystallization.
Q3: My crystals contain high levels of unreacted urea. How can I purify them without losing my yield?A: Urea frequently co-precipitates or forms weak hydrogen-bonded adducts with glycosyl ureides[9]. Fortunately, absolute ethanol possesses the highly specific property of selectively dissolving unreacted urea while leaving the lactosyl ureide completely insoluble[7]. Triturating or washing your crude filter cake with absolute ethanol can remove up to 85% of the free urea per wash cycle without sacrificing your product yield[8].
Q4: Why is my product anhydrous instead of the dihydrate?A: The formation of the dihydrate (C₁₃H₂₄N₂O₁₁·2H₂O)[3] depends entirely on the water activity (
aw
) of your solvent system during nucleation. If you add too much ethanol too quickly, you dehydrate the microenvironment around the nucleating clusters, forcing the precipitation of the anhydrous form. Ensure your final solvent ratio does not exceed 80:20 Ethanol:Water during the critical nucleation phase.
References
Tetra Pak. "Dairy Processing Handbook: MILK AND WHEY FRACTIONATION." Tetra Pak. Available at:[Link]
Google Patents. "EP0003717A2 - Process for the preparation and purification of lactosyl urea." Google Patents.
McAllan et al. "Preparation and estimation of lactosyl urea and other glycosyl ureides." SciSpace / Cambridge University Press. Available at:[Link]
Scribd. "Structure and Properties of Lactose." Scribd. Available at: [Link]
Google Patents. "EP0003717A2 - Process for the preparation and purification of lactosyl urea (Detailed)." Google Patents.
β-lactosyl ureide dihydrate vs lactose monohydrate binding affinity
An In-Depth Comparative Guide to the Binding Affinity of β-Lactosyl Ureide Dihydrate and Lactose Monohydrate For researchers and professionals in drug development and molecular recognition, understanding the nuanced inte...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Binding Affinity of β-Lactosyl Ureide Dihydrate and Lactose Monohydrate
For researchers and professionals in drug development and molecular recognition, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a detailed comparison of the binding affinities of two related carbohydrate molecules: the naturally occurring lactose monohydrate and its synthetic derivative, β-lactosyl ureide dihydrate. We will explore the structural differences, the theoretical underpinnings of their binding potential, and the experimental methodologies required to quantify these interactions.
Molecular Profiles: A Tale of Two Ligands
At first glance, β-lactosyl ureide and lactose are structurally similar. Both are disaccharides composed of a galactose unit linked to a glucose unit. However, a critical modification at the anomeric carbon of the glucose residue fundamentally alters the molecule's potential for interaction.
Lactose Monohydrate:
As a primary sugar in mammalian milk, lactose is a well-understood molecule. It typically crystallizes as α-lactose monohydrate, where one molecule of water is incorporated into the crystal structure[1][2]. The anomeric hydroxyl (-OH) group on its glucose unit is a key participant in its interactions with proteins, primarily acting as a hydrogen bond donor and acceptor. Lactose serves as a foundational ligand for a vast array of proteins, including enzymes like β-galactosidase and a class of carbohydrate-binding proteins known as galectins.
β-Lactosyl Ureide Dihydrate:
This synthetic derivative replaces the anomeric hydroxyl group with a ureido group (-NH-CO-NH₂). The "β" designation indicates the stereochemistry at the anomeric carbon. This substitution has significant implications for its binding properties. The ureido moiety introduces additional hydrogen bond donors and a carbonyl acceptor, creating a more complex and versatile interaction hub[3][4][5]. The compound typically crystallizes as a dihydrate, incorporating two water molecules into its structure[6][7].
The Theoretical Basis for Differential Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is quantified by the dissociation constant (Kᴅ), where a lower Kᴅ signifies a stronger binding interaction. This affinity is governed by the thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The structural differences between our two molecules directly influence these parameters.
The Role of the Ureido Group in Enhanced Interaction
The substitution of a hydroxyl group with a ureido group is a strategic chemical modification. The urea moiety is a powerful functional group in molecular recognition for several reasons:
Dual Hydrogen Bonding Capacity: The ureido group contains multiple N-H protons that act as hydrogen bond donors and a carbonyl oxygen that serves as a strong hydrogen bond acceptor.[5] This allows for a more extensive and potentially stronger network of hydrogen bonds with amino acid residues in a protein's binding pocket compared to a single hydroxyl group.
Structural Rigidity and Pre-organization: The planar nature of the ureido group can reduce the conformational flexibility of the ligand, lowering the entropic penalty upon binding.
Multipoint Recognition: The ureido group can facilitate multipoint recognition, where one part of the ligand binds to a primary site, and the ureido moiety engages a secondary site, significantly enhancing overall affinity.[4]
Studies on ureidopenicillins, for instance, have shown that the ureido group is crucial for potent inhibition of penicillin-binding proteins, overcoming resistance mutations by enabling stronger interactions.[8][9] This principle suggests that β-lactosyl ureide would likely exhibit enhanced affinity for its target proteins compared to lactose.
The Influence of Hydration on Binding Thermodynamics
The hydration state of a ligand and the water molecules within a protein's binding site are active participants in the binding event.[10][11][12]
Desolvation Penalty: Before a ligand can bind, it must shed its hydration shell, and water molecules must be displaced from the binding pocket. This process requires energy (an enthalpic penalty).
Entropic Gain: The release of ordered water molecules from the binding site into the bulk solvent increases the overall entropy of the system, which is thermodynamically favorable.[13]
Lactose monohydrate and β-lactosyl ureide dihydrate carry their own water molecules into the crystal structure. While these specific hydrate waters are lost in solution, the overall hydration shell of the ureide derivative is likely different from that of lactose. The ability of the ureido group to form stronger interactions may more effectively overcome the enthalpic penalty of desolvation, leading to a more favorable net free energy of binding. The replacement of tightly bound water molecules in a binding site by a potent ligand functional group is a common strategy in drug design to improve affinity.[14]
Experimental Protocols for Quantifying Binding Affinity
To empirically determine and compare the binding affinities, two primary biophysical techniques are indispensable: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) as one component is titrated into another.[15][16][17]
Experimental Protocol:
Preparation: Prepare precisely concentrated solutions of the protein (e.g., a galectin) in a buffer and the ligand (lactose monohydrate or β-lactosyl ureide) in the identical buffer. Thoroughly degas both solutions.
Loading: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
Titration: Set the experimental temperature (e.g., 25°C). A series of small, precisely measured injections of the ligand are made into the protein solution while the system is stirred.[18]
Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated with the ligand.[19] A control experiment, titrating the ligand into the buffer alone, is performed to subtract the heat of dilution.[19]
Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
SPR is a highly sensitive, label-free optical technique that measures real-time binding interactions on a sensor surface.[20][21] It provides kinetic data (association and dissociation rates) in addition to affinity data.
Experimental Protocol:
Immobilization: One binding partner (typically the protein, or "ligand" in SPR terminology) is immobilized onto a sensor chip surface.
Analyte Injection: A solution containing the other molecule (the "analyte," e.g., lactose or β-lactosyl ureide) is flowed over the sensor surface at various concentrations.
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and recorded in a sensorgram.[22]
Dissociation: A flow of buffer without the analyte is used to measure the dissociation of the analyte from the surface.
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[20]
Hypothesis: β-lactosyl ureide dihydrate is expected to exhibit a significantly higher binding affinity (i.e., a lower Kᴅ value) for galactoside-binding proteins than lactose monohydrate.
Anticipated Experimental Results:
Parameter
Lactose Monohydrate (Expected)
β-Lactosyl Ureide (Expected)
Rationale for Difference
Kᴅ (Affinity)
Higher (Weaker Affinity)
Lower (Stronger Affinity)
Additional H-bond donors/acceptors in the ureido group lead to a more stable complex.[5][9]
ΔH (Enthalpy)
Less Negative
More Negative
Formation of more and/or stronger hydrogen bonds results in a more favorable enthalpic contribution.
ΔS (Entropy)
Variable
Variable
The net entropy change depends on the balance between ligand conformational restriction and the release of ordered water molecules. The ureide may organize the binding site more effectively.
kₐ (Association Rate)
Slower
Potentially Faster
The more versatile H-bonding of the ureido group might facilitate a more rapid "capture" by the binding site.
kₔ (Dissociation Rate)
Faster
Slower
The stronger, multipoint interactions formed by the ureido group will likely result in a longer residence time of the ligand in the binding pocket.
Conclusion
The transition from lactose monohydrate to β-lactosyl ureide dihydrate represents a chemically astute modification designed to enhance molecular recognition. The introduction of a ureido group in place of the anomeric hydroxyl provides a richer array of hydrogen bonding possibilities, which is theoretically expected to translate into a more favorable binding enthalpy and, consequently, a higher overall binding affinity. This guide has outlined the molecular basis for this expected enhancement and detailed the robust experimental protocols, namely ITC and SPR, required to validate this hypothesis. For researchers aiming to develop potent carbohydrate-based inhibitors or probes, β-lactosyl ureide serves as a prime example of how targeted synthetic modifications can dramatically improve binding performance over natural ligands.
References
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221. [Link]
Winner, C., HHD, N. T., & Prell, J. S. (2025). Roles of Hydration in Protein–Ligand Binding: Passive or Active Participant?. The Journal of Physical Chemistry A. [Link]
Pica, A., & Bou-Abdallah, F. (2019). Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions. In Methods in Molecular Biology (pp. 141-155). [Link]
Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology, 2305, 131-140. [Link]
Yuk, J. S., et al. (2007). Detection of lectin–glycan interaction using high resolution surface plasmon resonance. Biosensors and Bioelectronics, 22(12), 3057-3062. [Link]
Bortolato, A., et al. (2013). Hydration Properties of Ligands and Drugs in Protein Binding Sites: Tightly-Bound, Bridging Water Molecules and Their Effects and Consequences on Molecular Design Strategies. Journal of Chemical Information and Modeling, 53(8), 2048-2060. [Link]
Skladal, P., & Zezulka, S. (2011). Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins. Analytical and Bioanalytical Chemistry, 401(5), 1635-1642. [Link]
Ballistreri, F. P., et al. (2003). Multipoint Molecular Recognition of Amino Acids and Biogenic Amines by Ureidocalix[23]arene Receptors. Organic Letters, 5(7), 1071-1074. [Link]
Ribeiro, J. P., et al. (2013). Surface Plasmon Resonance as a Tool to Characterize Lectin–Carbohydrate Interactions. In Methods in Molecular Biology (pp. 147-160). [Link]
Winner, C., et al. (2025). Roles of Hydration in Protein-Ligand Binding: Passive or Active Participant?. PubMed. [Link]
Sesták, S., & Tichá, M. (2003). Carbohydrate-lectin Interactions Assayed by SPR. Methods in Molecular Biology, 205, 335-347. [Link]
Winner, C., et al. (2025). Roles of Hydration in Protein–Ligand Binding: Passive or Active Participant?. PMC. [Link]
Di Lella, S., et al. (2025). All you need is water: Converging ligand binding simulations with hydration collective variables. The Journal of Chemical Physics. [Link]
Ballistreri, F. P., et al. (2003). Multipoint molecular recognition of amino acids and biogenic amines by ureidocalix[23]arene receptors. PubMed. [Link]
NETZSCH Analyzing & Testing. (2024). Lactose and Water – A Story about Affinity. [Link]
Smirnova, I., & Kaback, H. R. (2004). Binding Affinity of Lactose Permease Is Not Altered by the H+ Electrochemical Gradient. Biochemistry, 43(32), 10467-10473. [Link]
Meegan, J. E., et al. (2024). Ureidopenicillins Are Potent Inhibitors of Penicillin-Binding Protein 2 from Multidrug-Resistant Neisseria gonorrhoeae H041. ACS Infectious Diseases, 10(4), 1335-1346. [Link]
Pierce, M. M., Raman, C. S., & Nall, B. T. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]
Privalov, P. L., & Dragan, A. I. (2007). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
Takemoto, Y. (2003). Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. Organic & Biomolecular Chemistry, 1(18), 3057-3066. [Link]
Meegan, J. E., et al. (2025). Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041. PMC. [Link]
NETZSCH Analyzing & Testing. (n.d.). Lactose and Water – A Story about Affinity. [Link]
1H and 13C NMR spectra validation data for β-lactosyl ureide dihydrate
Comprehensive Validation Guide: ^1^H and ^13^C NMR Spectroscopy of β-Lactosyl Ureide Dihydrate As a Senior Application Scientist, I frequently oversee the analytical validation of carbohydrate derivatives used in proteom...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Validation Guide: ^1^H and ^13^C NMR Spectroscopy of β-Lactosyl Ureide Dihydrate
As a Senior Application Scientist, I frequently oversee the analytical validation of carbohydrate derivatives used in proteomics, agricultural formulations, and pharmaceutical excipient development. Among these, β-Lactosyl Ureide Dihydrate (Molecular Formula: C13H28N2O13, MW: 420.37) stands out as a highly stable, functionalized disaccharide[1].
However, a recurring challenge in drug development and biochemical research is distinguishing the highly stable dihydrate form from its anhydrous counterpart or structurally similar lactose monoesters. This guide objectively compares β-Lactosyl Ureide Dihydrate against alternative lactose derivatives and provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol to guarantee structural and anomeric purity[2].
Comparative Analysis: Why the Dihydrate Form?
When selecting a lactose derivative for downstream synthesis or formulation, researchers typically evaluate three classes of compounds. Understanding the causality behind their physicochemical differences is critical for product selection.
β-Lactosyl Ureide Dihydrate (The Standard): The inclusion of two water molecules in the crystal lattice locks the ureide moiety into a stable, non-hygroscopic conformation. This prevents spontaneous anomerization or degradation during long-term storage, making it the superior choice for precise stoichiometric reactions.
Anhydrous β-Lactosyl Ureide (The Alternative): While chemically identical in solution, the anhydrous powder is highly hygroscopic. When exposed to ambient humidity, it unpredictably absorbs water, leading to weighing errors and variable molarity in sensitive assays.
Lactose Monoesters (The Functional Divergence): Unlike ureides, which are primarily used as stable intermediates or slow-release nitrogen sources, lactose monoesters (e.g., 6′-O-acyllactose esters) are utilized for their surfactant, emulsifying, and antimicrobial properties[3]. While monoesters excel in lipid-water interfaces, they are susceptible to esterase cleavage and hydrolysis, whereas the ureide bond offers superior physiological stability.
Experimental Protocol: A Self-Validating NMR Workflow
To definitively validate the purity and hydration state of β-Lactosyl Ureide Dihydrate, we employ Quantitative NMR (qNMR).
Expertise & Experience Insight: Many technicians mistakenly use D2O as the sole NMR solvent for carbohydrates. While D2O provides clean spectra, it rapidly exchanges with the ureide nitrogen protons (-NH, -NH2) and the water of hydration, masking the dihydrate stoichiometry within the bulk residual HDO peak. To validate the dihydrate state, anhydrous DMSO-d6 must be used.
Step-by-Step Methodology
Sample Preparation (Gravimetric Precision):
Accurately weigh 15.0 mg of β-Lactosyl Ureide Dihydrate and 2.0 mg of an internal standard (e.g., Traceable Maleic Acid or TMS) using a microbalance.
Solvent Addition:
Dissolve the mixture in 600 µL of ultra-dry DMSO-d6 (100.0 atom % D) under a nitrogen atmosphere to prevent ambient moisture absorption.
Instrument Tuning & Shimming:
Load the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform 3D gradient shimming to ensure a line width at half-height (LWHH) of < 1.0 Hz for the TMS peak.
^1^H NMR Acquisition (Quantitative):
Set the relaxation delay (
d1
) to 15 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation (
T1
) of all protons, making the peak integrations absolutely quantitative. Acquire 32 scans.
^13^C NMR Acquisition:
Acquire 1024 scans with proton decoupling (WALTZ-16). Use a
d1
of 2 seconds.
Data Processing:
Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct manually. Integrate the water peak (~3.3 ppm in DMSO) against the anomeric proton (~4.5 ppm) to confirm the exact 2:1 molar ratio of water to compound.
Mandatory Visualization: Analytical Workflow
Below is the logical workflow for validating the dihydrate state versus the anhydrous state using our dual-solvent NMR system.
Caption: Dual-solvent NMR workflow for validating β-Lactosyl Ureide Dihydrate stoichiometry.
Quantitative Data Presentation
The following tables summarize the expected NMR chemical shifts. Note the critical diagnostic peaks that differentiate the dihydrate from impurities or anomerization.
Table 1: ^1^H NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Diagnostic Significance
Ureide -NH
6.35
d (J = 9.0 Hz)
1H
Confirms intact urea linkage (absent in D2O).
Ureide -NH2
5.80
s (broad)
2H
Confirms terminal urea primary amine.
H-1 (Glucose, β)
4.52
t (J = 8.5 Hz)
1H
Confirms pure β-anomer (α-anomer would appear ~5.1 ppm).
Upfield shifted compared to free lactose (~96 ppm) due to nitrogen substitution.
C-4 (Glucose linkage)
78.5
Confirms 1→4 linkage integrity.
Conclusion
For rigorous drug development and biochemical assays, utilizing β-Lactosyl Ureide Dihydrate provides unparalleled stability compared to its anhydrous form. By employing a dual-solvent, quantitative NMR approach—specifically leveraging DMSO-d6 with long relaxation delays—researchers can create a self-validating system that definitively proves both anomeric purity and exact hydration stoichiometry.
References
Effect of Variations in the Fatty Acid Residue of Lactose Monoesters on Their Emulsifying Properties and Biological Activities
ACS Publications (Journal of Agricultural and Food Chemistry)
URL:[Link]
A Senior Application Scientist's Guide to Galectin Inhibitors: A Comparative Analysis of β-Lactosyl Ureide Dihydrate and Advanced Synthetic Antagonists
Section 1: The Galectin Family: Therapeutic Targets in Fibrosis and Oncology Galectins are a family of soluble β-galactoside-binding proteins that play crucial roles in a multitude of biological processes, including cell...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: The Galectin Family: Therapeutic Targets in Fibrosis and Oncology
Galectins are a family of soluble β-galactoside-binding proteins that play crucial roles in a multitude of biological processes, including cell growth, apoptosis, immune responses, and cell adhesion.[1][2][3] Their dysregulation is implicated in a wide range of pathologies, most notably cancer and chronic fibrosis.[4][5][6][7] Galectins exert their effects by binding to galactose-containing glycans on the surface of cells, thereby cross-linking receptors and modulating signaling pathways that drive disease progression.[3] This central role has made them highly attractive targets for therapeutic intervention.
Mammalian galectins are structurally classified into three main groups based on their carbohydrate recognition domain (CRD) architecture[1][2]:
Prototype Galectins (e.g., Galectin-1, -7): Contain a single CRD and can exist as monomers or form non-covalent homodimers.
Chimeric Galectin (Galectin-3): The sole member of this class, featuring a single C-terminal CRD and a long, intrinsically disordered N-terminal domain that facilitates oligomerization.[1][2]
Tandem-Repeat Galectins (e.g., Galectin-8, -9): Comprise two distinct CRDs connected by a peptide linker, allowing for cross-linking of different cell surface receptors.[1][2]
Of these, Galectin-1 and Galectin-3 are the most extensively studied in the context of drug discovery, with high expression levels in tumors and fibrotic tissues often correlating with poor patient prognosis.[4][5][8] Consequently, the development of potent and selective inhibitors for these two galectins is a major focus of academic and pharmaceutical research.
Section 2: The Foundational Scaffold: Lactose and β-Lactosyl Ureide Dihydrate
The natural starting point for all galectin inhibitor design is the simple disaccharide lactose (Galβ1-4Glc), the canonical ligand for this protein family.[9][10] All galectins bind to lactose, though with relatively weak affinity, typically in the high micromolar to low millimolar range. This weak interaction forms the baseline against which all synthetic inhibitors are measured.
β-Lactosyl Ureide Dihydrate (C₁₃H₂₄N₂O₁₁·(H₂O)₂) represents a first-generation, structurally conservative modification of the lactose scaffold.[11][12] In this molecule, the anomeric hydroxyl group of the glucose unit is replaced with a ureide (urea) functional group.
From a medicinal chemistry perspective, this modification is intended to address the inherent liabilities of a simple sugar-based drug. The glycosidic bond in lactose is susceptible to enzymatic cleavage by β-galactosidases in the body. Replacing this linkage with a more robust ureide group is a common strategy to enhance metabolic stability. While extensive public data on the specific galectin binding affinity of β-lactosyl ureide dihydrate is limited, its structural similarity to lactose places it firmly as a foundational, or first-generation, inhibitor. It serves as a critical conceptual benchmark, representing an attempt to improve drug-like properties while retaining the core galactose recognition element. Its performance would be expected to be comparable to or slightly better than lactose, but significantly lower than the highly optimized synthetic inhibitors discussed below.
Section 3: Advancing Beyond the Baseline: Key Classes of Synthetic Galectin Inhibitors
To overcome the low affinity and poor selectivity of simple lactose derivatives, researchers have developed several classes of advanced inhibitors. These compounds introduce specific chemical moieties that form additional, high-energy interactions with amino acid residues within and around the galectin CRD.
Thiodigalactoside (TDG) Derivatives
Thiodigalactoside (TDG) is a lactose analog where the glycosidic oxygen is replaced by a sulfur atom, rendering it resistant to enzymatic hydrolysis.[13] TDG itself is a weak inhibitor, with Kd values of approximately 24 µM for Galectin-1 and 49 µM for Galectin-3.[1][14] The real innovation came from symmetrical substitutions at the C3 and C3' positions of the galactose rings.[13]
GB0139 (also known as TD139): This clinical-stage inhibitor features 4-fluorophenyl-triazole groups at the C3/C3' positions. This modification allows for potent interactions with the galectin CRD, resulting in a high affinity for human Galectin-3, with reported Kd values in the low nanomolar range (2.3–68 nM).[1][9][15] GB0139 has been investigated as an inhaled treatment for idiopathic pulmonary fibrosis.[16]
Monosaccharide-Based Inhibitors
While disaccharides provide a natural starting point, they often have high polarity and poor oral bioavailability. A newer strategy involves using a single galactose unit and decorating it with chemical groups that occupy both the primary galactose binding pocket and adjacent subsites.
GB1211: This is a first-in-class orally available Galectin-3 inhibitor.[6][17] It is an α-D-galactopyranoside with non-natural aromatic substituents that provide high affinity and selectivity.[6] GB1211 binds to human Galectin-3 with a Kd of 25 nM and demonstrates over 100-fold selectivity against most other human galectins (with the exception of Galectin-4C).[18][19] It is currently in clinical trials for liver cirrhosis and cancer.[6][17]
N-Acetyllactosamine (LacNAc) and Lactosylamide Derivatives
N-acetyllactosamine (LacNAc) is another crucial endogenous ligand for galectins.[3] Like lactose, it has served as a scaffold for potent inhibitor development, often through modification at the 3'-position of the galactose unit.[8]
Compound 11 (N-Aryl-N-Lactosylamide): This novel inhibitor class has shown exceptional promise. By incorporating a 6-carboxyindol-4-yl amide motif onto the lactosyl scaffold, researchers developed Compound 11, which exhibits an outstanding binding affinity for Galectin-3 (Kd = 5.7 nM) and remarkable selectivity, being 390-fold more selective for Galectin-3 over Galectin-1.[2][20] This compound has demonstrated potent antifibrotic activity in cellular models.[2][20]
Complex Polysaccharides
A different approach involves using large, complex carbohydrate polymers derived from natural sources. These molecules can engage multiple galectin molecules simultaneously, leading to high avidity and functional inhibition.
Belapectin (GR-MD-02): Derived from apple pectin, belapectin is a complex galactoarabino-rhamnogalacturonan polysaccharide.[5][21][22] It binds to both Galectin-1 and Galectin-3, but shows a greater affinity for Galectin-3 (Ki = 2.8 µM).[1][4] Due to its large size and poor oral bioavailability, it is administered intravenously and has been investigated in clinical trials for NASH cirrhosis and in combination with immunotherapy for cancer.[21][22]
Section 4: Head-to-Head Performance: A Quantitative Comparison
The efficacy of a galectin inhibitor is defined by its binding affinity (Kd or Ki), its selectivity for the target galectin over other family members, and its pharmacokinetic properties, such as oral bioavailability. The table below summarizes these key parameters for the discussed inhibitors.
Section 5: Experimental Validation: Protocols and Methodologies
The quantitative data presented above is generated through rigorous, validated experimental protocols. As a senior application scientist, explaining the causality behind these methods is paramount. We select assays that are robust, reproducible, and directly measure the molecular interaction or its functional consequence.
Principle: FP is a solution-based, homogeneous technique used to measure molecular binding events. It relies on the principle that a small, fluorescently-labeled molecule (the probe) tumbles rapidly in solution and depolarizes emitted light. When bound by a large protein (a galectin), its tumbling slows dramatically, resulting in a higher, more polarized fluorescence signal. Unlabeled inhibitor compounds compete with the fluorescent probe for binding to the galectin, causing a decrease in polarization. This displacement is used to calculate the inhibitor's affinity (Ki or IC₅₀).
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution, pH 7.4, containing a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent non-specific binding.
Galectin Stock: Prepare a concentrated stock solution of the purified recombinant human galectin (e.g., Galectin-3) in Assay Buffer. The final concentration in the assay should be approximately 2-3 times the Kd of the fluorescent probe.
Fluorescent Probe Stock: Prepare a stock solution of a high-affinity fluorescently-labeled ligand (e.g., a fluorescein-tagged LacNAc derivative) in Assay Buffer. The final concentration should be at or below its Kd for the target galectin to ensure assay sensitivity.
Inhibitor Stock: Prepare a serial dilution series of the test inhibitor (e.g., β-lactosyl ureide dihydrate, GB1211) in Assay Buffer. It is common to use a 10-point, 3-fold dilution series starting at a high concentration (e.g., 1 mM).
Assay Plate Setup:
Use a low-volume, black, 384-well microplate to minimize background fluorescence.
Add 10 µL of Assay Buffer to all wells.
Add 5 µL of the appropriate inhibitor dilution to the test wells. Add 5 µL of Assay Buffer to "No Inhibitor" (Maximum Polarization) and "No Galectin" (Minimum Polarization) control wells.
Reaction Incubation:
Add 5 µL of the Galectin Stock solution to all wells except the "No Galectin" controls.
Add 5 µL of the Fluorescent Probe Stock solution to all wells. The final volume is 25 µL.
Mix the plate gently on a plate shaker for 1 minute.
Incubate the plate at room temperature, protected from light, for at least 60 minutes to reach binding equilibrium.
Data Acquisition and Analysis:
Read the plate on a microplate reader equipped with appropriate filters for the fluorescent probe (e.g., Ex: 485 nm, Em: 535 nm for fluorescein) and polarization optics.
The instrument measures fluorescence polarization (mP).
Plot the mP values against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound probe.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Probe]/Kd,probe).[23]
Protocol 2: Galectin-Mediated Cell Adhesion Assay
Principle: Galectins function by cross-linking glycoproteins on adjacent cells or between a cell and the extracellular matrix (ECM), promoting adhesion. This assay measures the ability of an inhibitor to block this process. Here, we measure the adhesion of a cell line to a plate coated with an ECM protein known to be a ligand for the target galectin.
Step-by-Step Methodology:
Plate Coating:
Coat the wells of a 96-well tissue culture plate with a glycoprotein ligand (e.g., 50 µg/mL Asialofetuin for Galectin-3) overnight at 4°C.
The following day, wash the wells three times with PBS to remove unbound protein.
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C. Wash again three times with PBS.
Cell Preparation:
Culture a suitable cell line (e.g., human Jurkat T-cells) to mid-log phase.
Label the cells with a fluorescent dye (e.g., 5 µM Calcein-AM) for 30 minutes at 37°C. This allows for quantification of adherent cells.
Wash the cells twice with serum-free media to remove excess dye and resuspend in the same media at a concentration of 1 x 10⁶ cells/mL.
Inhibition Assay:
Prepare serial dilutions of the test inhibitor in serum-free media.
In a separate plate or tubes, pre-incubate the labeled cells (50 µL) with the inhibitor dilutions (50 µL) for 30 minutes at room temperature.
Add recombinant galectin (e.g., 10 µg/mL Galectin-3) to the cell/inhibitor mixture and incubate for another 15 minutes. This induces cell aggregation and primes them for adhesion.
Adhesion and Quantification:
Transfer 100 µL of the cell/inhibitor/galectin mixture to each coated and blocked well of the 96-well assay plate.
Allow the cells to adhere for 1-2 hours at 37°C.
Gently wash the wells three times with PBS to remove non-adherent cells. The washing step is critical and must be performed consistently across all wells.
Add 100 µL of PBS to each well.
Read the fluorescence of the remaining adherent cells on a microplate reader (e.g., Ex: 485 nm, Em: 520 nm for Calcein-AM).
Data Analysis:
Subtract the background fluorescence from wells with no cells.
Calculate the percentage of adhesion relative to the "No Inhibitor" control.
Plot the percentage of adhesion against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value for the inhibition of cell adhesion.
Section 6: Visualizing the Science
To better illustrate the concepts discussed, the following diagrams outline the key biological pathway and experimental workflows.
Caption: Simplified Galectin-3 signaling pathway and point of intervention for inhibitors.
Caption: Workflow of a Fluorescence Polarization (FP) competitive binding assay.
Caption: Experimental workflow for a galectin-mediated cell adhesion assay.
Section 7: Conclusion and Future Outlook
The journey of galectin inhibitor development, from simple lactose derivatives like β-lactosyl ureide dihydrate to highly potent and selective clinical candidates like GB1211, showcases the power of modern medicinal chemistry. While β-lactosyl ureide serves as a conceptual anchor representing efforts to improve the stability of the natural ligand, the field has decisively moved towards sophisticated scaffolds that achieve nanomolar affinities and high selectivity through targeted interactions with the protein surface.
The key challenge in the field has been achieving selectivity among the highly conserved CRDs of different galectin family members.[7] The success of compounds like GB1211 and the N-aryl-N-lactosylamides demonstrates that this challenge can be overcome by exploiting subtle differences in the amino acid residues surrounding the primary carbohydrate-binding site. Furthermore, achieving oral bioavailability—a major hurdle for carbohydrate-based drugs—has been accomplished, paving the way for systemic therapies for fibrosis and cancer.
The future of galectin-based therapeutics is bright. The ongoing clinical trials will provide crucial data on the efficacy of these inhibitors in human diseases. Future research will likely focus on developing inhibitors with even greater selectivity, particularly for the less-studied galectins, and exploring novel delivery mechanisms to target specific tissues and minimize off-target effects. The continued synthesis of field-proven insights with technical accuracy will undoubtedly unlock the full therapeutic potential of modulating this important class of proteins.
References
Hains, L., et al. (2023). Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1. Frontiers in Immunology. [Link]
Delaine, T., et al. (2018). Thiodigalactoside–Bovine Serum Albumin Conjugates as High-Potency Inhibitors of Galectin-3: An Outstanding Example of Multivalent Presentation of Small Molecule Inhibitors. Bioconjugate Chemistry, 29(3), 847-854. [Link]
Lin, T. H., et al. (2018). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International Journal of Molecular Sciences, 19(2), 433. [Link]
ChemHelp ASAP. (2022). Discovery of GB1211, a Galectin-3 Inhibitor. YouTube. Retrieved from [Link]
Zetterberg, F., et al. (2024). Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer. ACS Pharmacology & Translational Science. [Link]
Zetterberg, F., et al. (2022). Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry, 65(20), 13047-13065. [Link]
Heden, S., et al. (2019). Extracellular and intracellular small-molecule galectin-3 inhibitors. Scientific Reports, 9(1), 2320. [Link]
Schmith, C., et al. (2023). Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants. Cancer Chemotherapy and Pharmacology, 91(3), 205-217. [Link]
Es-Seddiki, S., et al. (2021). Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. Molecules, 26(16), 4954. [Link]
Adhikari, A. & Reddy, P. T. (2023). Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases. International Journal of Molecular Sciences, 24(9), 8207. [Link]
Navrátilová, V., et al. (2025). N-Aryl-N-Lactosylamides as Potent and Highly Selective Inhibitors of Galectin-3 with Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]
Kumar, S., et al. (2021). Molecular mechanism of interspecies differences in the binding affinity of TD139 to Galectin-3. Glycobiology, 31(11), 1369-1380. [Link]
Adhikari, A., & Reddy, P. T. (2023). Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases. International Journal of Molecular Sciences, 24(9), 8207. [Link]
Cuperlovic-Culf, M., et al. (2016). Pharmacological inhibition of galectin-1 by lactulose alleviates weight gain in diet-induced obese rats. Life Sciences, 148, 125-132. [Link]
Navrátilová, V., et al. (2025). N-Aryl- N-Lactosylamides as Potent and Highly Selective Inhibitors of Galectin-3 with Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]
Kumar, S., et al. (2021). Molecular mechanism of interspecies differences in the binding affinity of TD139 to Galectin-3. ResearchGate. Retrieved from [Link]
Despras, G., et al. (2017). Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade. Organic & Biomolecular Chemistry, 15(40), 8569-8572. [Link]
Connon, S., et al. (2023). Design and synthesis of novel constrained glycomimetics as inhibitors of galectins and galactosidases. University of Galway Research Repository. [Link]
Ghamdi, M., et al. (2020). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. Molecules, 26(1), 115. [Link]
Varki, A., et al. (2022). Inhibition of galectins in cancer: Biological challenges for their clinical application. Frontiers in Oncology. [Link]
St-Pierre, C., et al. (2012). Galectin-1-Specific Inhibitors as a New Class of Compounds To Treat HIV-1 Infection. ResearchGate. Retrieved from [Link]
Bumba, L., et al. (2016). Influence of glycosylations on galectin binding. ResearchGate. Retrieved from [Link]
Ghamdi, M., et al. (2020). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. ResearchGate. Retrieved from [Link]
Sörme, P., et al. (2022). The Synthesis and Preclinical Investigation of Lactosamine-Based Radiopharmaceuticals for the Detection of Galectin-3-Expressing Melanoma Cells. International Journal of Molecular Sciences, 23(22), 14358. [Link]
Ribeiro, J. P., et al. (2011). Structural aspects of binding of α-linked digalactosides to human galectin-1. Glycobiology, 21(1), 104-115. [Link]
Rabinovich, G. A., & Toscano, M. A. (2015). The universe of galectin-binding partners and their functions in health and disease. Frontiers in Immunology, 6, 262. [Link]
Wu, M. H., et al. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. PLoS One, 10(5), e0125946. [Link]
Leffler, H. (2023). Structure and biochemical analysis of galectin interactions with glycoproteins. Glycoforum. Retrieved from [Link]
Comparative Efficacy of β-Lactosyl Ureide Dihydrate Derivatives in Galectin-Targeted Therapeutics
Executive Summary The development of high-affinity glycomimetics is a critical frontier in targeted therapeutics, particularly for modulating carbohydrate-binding proteins like Galectin-3 (Gal-3). Gal-3 is heavily implic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of high-affinity glycomimetics is a critical frontier in targeted therapeutics, particularly for modulating carbohydrate-binding proteins like Galectin-3 (Gal-3). Gal-3 is heavily implicated in tumor metastasis, immune evasion, and fibrotic signaling cascades. While native lactose and N-acetyllactosamine (LacNAc) are natural ligands for the Gal-3 carbohydrate recognition domain (CRD), their clinical utility is severely bottlenecked by low binding affinity and rapid enzymatic degradation in vivo.
Derivatives synthesized from β
-lactosyl ureide dihydrate have emerged as superior alternatives. By replacing the labile O-glycosidic linkage with a stable ureido (or thioureido) bond, and utilizing these moieties as building blocks for multivalent scaffolds (e.g., glycocalixarenes), researchers can exponentially increase both target avidity and pharmacokinetic stability[1]. This guide objectively compares the efficacy of
β
-lactosyl ureide derivatives against traditional galectin inhibitors and provides validated experimental workflows for assessing their binding kinetics.
The transition from native O-glycosides to ureido-linked derivatives is driven by two fundamental principles of rational drug design:
Enzymatic Immunity: Native lactose is rapidly cleaved by endogenous
β
-galactosidases. The ureido linkage (–NH–CO–NH–) is entirely resistant to these hydrolytic enzymes, extending the biological half-life of the inhibitor from minutes to days.
Supplementary Hydrogen Bonding: The ureido moiety is not merely a passive linker. The nitrogen and carbonyl groups can engage in additional hydrogen bonding with specific amino acid residues (such as Arginine and Glutamic acid) within or adjacent to the Gal-3 CRD. This structural complementation lowers the dissociation constant (
Kd
)[2].
The Cluster Glycoside Effect (Multivalency):β
-lactosyl ureide dihydrate serves as an ideal precursor for "click chemistry" (CuAAC) conjugation onto multivalent scaffolds like calix[4]arenes. Presenting multiple lactosyl ureide units simultaneously allows the molecule to cross-link Gal-3 pentamers, resulting in a logarithmic increase in binding affinity compared to monovalent ligands[1].
Caption: Mechanism of Gal-3 inhibition comparing native lactose with multivalent β-lactosyl ureide derivatives.
Comparative Efficacy Profile
To objectively evaluate performance,
β
-lactosyl ureide derivatives must be benchmarked against standard reference ligands. The table below synthesizes quantitative data regarding binding affinity, stability, and structural advantages.
Compound / Ligand
Linkage Type
Gal-3 Affinity (
Kd
/
IC50
)
Enzymatic Stability (Serum)
Primary Structural Advantage
Native Lactose
O-glycosidic
~ 2.5 mM
Low (< 1 hour)
Natural baseline ligand; highly soluble.
N-Acetyllactosamine (LacNAc)
O-glycosidic
~ 50 - 100 μM
Low (< 2 hours)
Higher baseline affinity than lactose due to N-acetyl group.
Thiodigalactoside (TDG)
Thioether (S-linked)
~ 20 - 50 μM
High (> 48 hours)
Resistant to hydrolysis; standard synthetic reference inhibitor.
Monovalent
β
-Lactosyl Ureide
Ureido (N-linked)
~ 50 - 150 μM
High (> 48 hours)
Additional H-bonding in CRD; highly stable synthetic building block.
Multivalent Lactosyl-Ureido-Calix[4]arene
Ureido + Triazole
~ 1 - 5 μM
Very High (> 72 hours)
Exploits the cluster glycoside effect; cross-links Gal-3 oligomers[1].
Key Takeaway: While monovalent
β
-lactosyl ureide offers stability comparable to TDG, its true efficacy is unlocked when utilized as a multivalent derivative (e.g., conjugated to a calix[4]arene core in a cone conformation). This multivalent presentation yields a valency-corrected enhancement in affinity that vastly outperforms native O-glycosides[1][2].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for synthesizing and evaluating the binding kinetics of these derivatives.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is the gold standard for real-time, label-free quantification of biomolecular interactions. This protocol specifically outlines how to measure the binding kinetics between
β
-lactosyl ureide derivatives and Gal-3.
Causality Note: We utilize a His-tagged Gal-3 immobilized on an NTA (Nitrilotriacetic acid) sensor chip rather than standard amine coupling. Amine coupling occurs randomly and can sterically block the CRD. His-tag capturing ensures oriented immobilization, leaving the CRD fully accessible to the ureide derivatives, thereby generating accurate
Kd
values[1].
Step-by-Step Protocol:
Chip Preparation & Immobilization:
Condition an NTA sensor chip with running buffer (HEPES 10 mM, NaCl 150 mM, EDTA 50 μM, Tween-20 0.005%, pH 7.4).
Inject
NiCl2
(500 μM) for 60 seconds to charge the NTA surface.
Inject recombinant His-tagged Gal-3 (1 μM) at a flow rate of 10 μL/min until a stable immobilization level of ~1000 Response Units (RU) is achieved.
Baseline Stabilization:
Flow running buffer over the functionalized chip for 10 minutes to establish a flat baseline. A drifting baseline indicates unstable protein capture.
Analyte Injection (Association Phase):
Prepare serial dilutions of the
β
-lactosyl ureide derivative (e.g., 0.1 μM to 100 μM) in running buffer.
Inject the analyte at a high flow rate (30 μL/min) for 120 seconds. High flow rates minimize mass transport limitations, ensuring the observed RU changes reflect true binding kinetics.
Dissociation Phase:
Switch back to running buffer flow for 300 seconds. Monitor the exponential decay of the RU signal to calculate the off-rate (
koff
).
Surface Regeneration:
Inject a short pulse (30 seconds) of 350 mM EDTA to strip the
Ni2+
and the bound Gal-3/analyte complex from the chip.
Recharge with
NiCl2
and fresh Gal-3 for the next analyte concentration. This self-validating step ensures that previously bound high-affinity multivalent ligands do not artificially inflate subsequent measurements.
For drug development professionals targeting Galectin-mediated pathologies, native lactose and simple O-glycosides are insufficient due to poor pharmacokinetics. Derivatives synthesized from β
-lactosyl ureide dihydrate provide an elegant solution. The ureido linkage confers absolute resistance to
β
-galactosidases while offering supplementary hydrogen bonding within the Gal-3 CRD. When engineered into multivalent architectures, these derivatives exhibit highly potent, valency-corrected inhibitory efficacy, positioning them as premier candidates for next-generation anti-metastatic and anti-fibrotic therapeutics.
References
Bernardi, S., Fezzardi, P., Rispoli, G., Sestito, S. E., Peri, F., Sansone, F., & Casnati, A. (2014). Clicked and long spaced galactosyl- and lactosylcalix[4]arenes: new multivalent galectin-3 ligands. Beilstein Journal of Organic Chemistry, 10, 1672–1680.[Link]
Boekhoven, J., & Stupp, S. I. (2014). About supramolecular systems for dynamically probing cells. RSC Publishing (Chemical Society Reviews).[Link]
Pandey, S. K., et al. (2018). Effect of Variations in the Fatty Acid Residue of Lactose Monoesters on Their Emulsifying Properties and Biological Activities. ACS Omega.[Link]
X-Ray Crystallography Comparative Guide: β-Lactosyl Ureide Dihydrate vs. Traditional Lactose Excipients
Executive Summary & Mechanistic Background In pharmaceutical formulation and agricultural feed development, the structural stability and interaction profile of carbohydrate derivatives are paramount. β-Lactosyl ureide di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Background
In pharmaceutical formulation and agricultural feed development, the structural stability and interaction profile of carbohydrate derivatives are paramount. β-Lactosyl ureide dihydrate (lactosyl urea) is synthesized via the nucleophilic reaction of the amine group of urea with the carbonyl functional group of lactose[1]. Unlike standard lactose excipients, this compound serves as a slow-release nitrogen source and exhibits unique hydrogen-bonding capabilities.
A critical question during its synthesis is whether the reaction with urea induces a structural rearrangement into an acyclic form. X-ray crystallography definitively answers this: the reaction yields a stable β-N-glycoside linkage while retaining the intact pyranose rings[2]. This guide objectively compares the crystallographic profile of β-lactosyl ureide dihydrate against the industry standards, α-lactose monohydrate and β-lactose anhydrate, providing actionable protocols for structural validation.
Comparative Crystallographic Data
To understand the physical stability and excipient compatibility of these compounds, we must analyze their unit cell parameters and space group symmetries. β-Lactosyl ureide dihydrate crystallizes in the triclinic
P1
space group, distinguishing it from the monoclinic
P21
symmetry typical of standard lactose forms[2][3][4].
The table below summarizes the quantitative structural parameters derived from single-crystal and powder X-ray diffraction (XRD) studies.
Key Structural Insight: β-Lactosyl ureide dihydrate features a highly specific intramolecular hydrogen bond joining the O3' atom of the glucose ring to the O5 atom of the galactose ring[2]. This internal stabilization, combined with 11 other strong hydrogen bonds to the hydration water molecules, explains its robust crystalline nature and resistance to rapid degradation.
As a self-validating system, the following protocol outlines the exact methodology required to reproduce the structural resolution of β-lactosyl ureide dihydrate. Every step is designed with specific causal logic to prevent data artifacts.
Step 1: Crystal Growth and Selection
Procedure: Dissolve synthesized β-lactosyl ureide in a minimal volume of highly purified, deionized water. Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) over 7–14 days.
Causality: Slow evaporation prevents rapid nucleation, which would otherwise yield twinned or microcrystalline powders.
Selection: Under a polarized light microscope, select a single crystal with approximate dimensions of 0.2 × 0.2 × 0.1 mm. This specific size range ensures complete penetration of the X-ray beam while minimizing absorption effects that skew intensity data.
Step 2: Crystal Mounting and Cryocooling
Procedure: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a micromount (e.g., MiTeGen loop). Immediately transfer the mounted crystal to the diffractometer's cold nitrogen stream, maintaining a temperature of 150 K[3].
Causality: The cryo-oil displaces surface water, preventing the formation of amorphous ice rings on the diffraction pattern. Cooling to 150 K is critical; it reduces the thermal motion (atomic displacement parameters) of the atoms, drastically improving the resolution of high-angle diffraction spots and preventing the dihydrate from losing its water of hydration under the high-energy X-ray beam.
Step 3: Data Collection
Procedure: Utilize a diffractometer equipped with a Mo Kα radiation source (
λ
= 0.71073 Å) and a CCD or CMOS detector. Collect a full sphere of data using
ω
and
ϕ
scans.
Causality: Mo Kα radiation provides the short wavelength necessary to access high-resolution data (
d<0.8
Å), which is absolutely required to accurately locate the hydrogen atoms involved in the 12 distinct hydrogen bonds of the ureide dihydrate[2].
Step 4: Structure Solution and Refinement
Procedure: Integrate the diffraction images and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(e.g., SHELXL).
Causality: Direct methods mathematically derive the electron density map without prior structural assumptions, ensuring an objective confirmation that the acyclic rearrangement did not occur and the β-N-glycoside linkage is intact.
Logical Workflow Visualization
The following diagram illustrates the critical path of the crystallographic validation process, highlighting the transition from chemical synthesis to structural resolution.
Caption: Workflow for X-ray crystallographic analysis of β-lactosyl ureide dihydrate.
Application Insights for Drug Development
Understanding the precise crystallographic differences between β-lactosyl ureide dihydrate and standard α-lactose monohydrate is crucial for formulation scientists.
Moisture Stability: The dihydrate nature of lactosyl urea, locked within the
P1
triclinic lattice, creates a highly stable hydrogen-bonding network[2]. Unlike some anhydrous excipients that act as desiccants and pull moisture from the active pharmaceutical ingredient (API), β-lactosyl ureide dihydrate is thermodynamically stable at standard humidity, reducing the risk of API degradation.
Maillard Reaction Mitigation: Traditional lactose contains a reducing end (anomeric carbon) that can react with primary amine-containing APIs via the Maillard reaction, leading to browning and degradation. In β-lactosyl ureide, the anomeric carbon is already covalently bonded to urea (β-N-glycoside linkage)[2], effectively capping the reducing end and eliminating this incompatibility.
By leveraging rigorous X-ray crystallographic data, researchers can confidently substitute traditional lactose with lactosyl ureide in formulations requiring high stability and amine-compatibility.
References
Olmstead, M. M., Hu, M., Kurth, M. J., Krochta, J. M., & Hsieh, Y.-L. "Lactosylurea Dihydrate." Acta Crystallographica Section C, 1997.
Fox, P. F., et al. "From Milk to Dairy Products.
Smith, J. H., et al. "α-Lactose monohydrate: a redetermination at 150 K." PubChem / Acta Crystallographica Section E, 2005.
Crisp, J. L., et al. "Ab initio structure determination of two anhydrous forms of α-lactose by powder X-ray diffraction.
A Senior Application Scientist's Guide to Benchmarking β-Lactosyl Ureide Dihydrate Against Standard Carbohydrate Ligands
The ensuing sections will delve into the causality behind the selection of specific biophysical and cell-based assays, provide detailed, self-validating experimental workflows, and present a clear structure for data inte...
Author: BenchChem Technical Support Team. Date: March 2026
The ensuing sections will delve into the causality behind the selection of specific biophysical and cell-based assays, provide detailed, self-validating experimental workflows, and present a clear structure for data interpretation and comparison.
Introduction to Carbohydrate Ligand Benchmarking
The study of carbohydrate-protein interactions is fundamental to understanding a myriad of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1][2][3] Galectins, a family of β-galactoside-binding proteins, have emerged as critical therapeutic targets in oncology, immunology, and fibrosis due to their multifaceted roles in disease progression.[1][2][3][4] Consequently, the development and characterization of novel carbohydrate-based inhibitors with enhanced affinity and selectivity are of paramount importance.
β-Lactosyl ureide dihydrate represents a synthetic modification of the natural disaccharide lactose. The introduction of the ureide functional group offers the potential for altered binding thermodynamics and improved metabolic stability compared to its parent molecule. This guide provides the necessary tools to rigorously test this hypothesis.
Biophysical Characterization of Binding Affinity
To ascertain the binding affinity and thermodynamics of β-lactosyl ureide dihydrate to a target galectin, two principal biophysical techniques are recommended: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide a quantitative measure of the dissociation constant (Kd), a key parameter for ranking ligand potency.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8][9] This level of detail is invaluable for understanding the driving forces behind the interaction.
Sample Preparation:
Express and purify the target galectin (e.g., Galectin-1 or Galectin-3) to >95% purity.
Prepare a stock solution of the galectin in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The final concentration in the sample cell should be approximately 10-50 times the expected Kd.
Prepare stock solutions of β-lactosyl ureide dihydrate, lactose, and N-acetyllactosamine in the same buffer as the protein. The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.
Thoroughly dialyze both protein and ligand solutions against the same buffer to minimize heats of dilution.
ITC Measurement:
Set the ITC instrument to the desired experimental temperature (typically 25°C).
Load the galectin solution into the sample cell and the ligand solution into the injection syringe.
Perform an initial injection of a small volume (e.g., 0.5-1 µL) to remove any air bubbles and to allow for initial equilibration.
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the raw titration data.
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.
This will yield the thermodynamic parameters: Ka, ΔH, and the stoichiometry (n). The dissociation constant (Kd) is calculated as 1/Ka.
Ligand
Target Galectin
Kd (µM)
ΔH (kcal/mol)
-TΔS (kcal/mol)
n (Stoichiometry)
β-Lactosyl Ureide Dihydrate
Galectin-1
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Lactose
Galectin-1
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
N-Acetyllactosamine
Galectin-1
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
β-Lactosyl Ureide Dihydrate
Galectin-3
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Lactose
Galectin-3
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
N-Acetyllactosamine
Galectin-3
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Note: Literature values for lactose and N-acetyllactosamine binding to galectins can be found in various publications. It is recommended to also determine these values experimentally under the same conditions as β-lactosyl ureide dihydrate for the most accurate comparison.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[10][11][12][13] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.
Sensor Chip Preparation:
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Immobilize the target galectin onto the sensor chip surface via amine coupling. Aim for a low immobilization density to minimize mass transport limitations.
Deactivate any remaining active esters with ethanolamine.
A reference flow cell should be prepared in the same way but without the immobilized galectin to subtract non-specific binding and bulk refractive index changes.
Binding Measurement:
Prepare a series of dilutions of the carbohydrate ligands (β-lactosyl ureide dihydrate, lactose, and N-acetyllactosamine) in running buffer (e.g., HBS-EP+).
Inject the ligand solutions over the sensor and reference surfaces at a constant flow rate.
Monitor the association phase during the injection and the dissociation phase after the injection is complete.
Regenerate the sensor surface between each ligand injection using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound ligand.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
This will yield the kinetic parameters ka and kd. The dissociation constant (Kd) is calculated as the ratio of kd to ka.
Ligand
Target Galectin
ka (1/Ms)
kd (1/s)
Kd (µM)
β-Lactosyl Ureide Dihydrate
Galectin-1
Experimental Value
Experimental Value
Experimental Value
Lactose
Galectin-1
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
N-Acetyllactosamine
Galectin-1
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
β-Lactosyl Ureide Dihydrate
Galectin-3
Experimental Value
Experimental Value
Experimental Value
Lactose
Galectin-3
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
N-Acetyllactosamine
Galectin-3
Literature/Experimental Value
Literature/Experimental Value
Literature/Experimental Value
Functional Assessment in a Cellular Context
While biophysical methods provide precise measurements of binding affinity, it is crucial to assess the functional consequences of this binding in a cellular context. A hemagglutination inhibition assay is a robust and straightforward method to evaluate the ability of a carbohydrate ligand to inhibit galectin-mediated cell-cell interactions.[14][15][16][17]
Hemagglutination Inhibition Assay
This assay is based on the ability of multivalent galectins to cross-link glycoconjugates on the surface of red blood cells (RBCs), leading to their agglutination. An inhibitory ligand will compete with the RBC surface glycans for binding to the galectin, thus preventing agglutination. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50).
Preparation of Red Blood Cells (RBCs):
Obtain fresh human red blood cells (e.g., from a blood bank).
Wash the RBCs several times with PBS by centrifugation to remove plasma proteins.
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
Assay Procedure:
In a 96-well U-bottom plate, prepare serial dilutions of the carbohydrate inhibitors (β-lactosyl ureide dihydrate, lactose, and N-acetyllactosamine) in PBS.
Add a fixed, predetermined concentration of the target galectin to each well containing the inhibitor. This concentration should be the minimal concentration required to cause full agglutination in the absence of an inhibitor.
Add the 2% RBC suspension to each well.
Gently mix the plate and incubate at room temperature for 1-2 hours.
Visually inspect the wells for agglutination. A positive result (agglutination) is indicated by a mat of RBCs covering the bottom of the well, while a negative result (no agglutination) is indicated by a tight button of RBCs at the bottom of the well.
Data Analysis:
Determine the minimum concentration of each inhibitor that completely inhibits hemagglutination.
To obtain a quantitative IC50 value, the extent of agglutination can be scored or quantified using an imaging-based method.[14][15]
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Ligand
Target Galectin
IC50 (µM)
β-Lactosyl Ureide Dihydrate
Galectin-1
Experimental Value
Lactose
Galectin-1
Literature/Experimental Value
N-Acetyllactosamine
Galectin-1
Literature/Experimental Value
β-Lactosyl Ureide Dihydrate
Galectin-3
Experimental Value
Lactose
Galectin-3
Literature/Experimental Value
N-Acetyllactosamine
Galectin-3
Literature/Experimental Value
Understanding the Biological Context: Galectin Signaling
Galectins exert their biological functions by cross-linking cell surface glycoproteins, which can trigger a variety of downstream signaling cascades.[4][18][19] Understanding these pathways is crucial for interpreting the functional consequences of galectin inhibition. For instance, Galectin-3 has been shown to modulate signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.[1][18]
Galectin-3 Signaling Pathway
Caption: Experimental workflow for benchmarking carbohydrate ligands.
Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive evaluation of β-lactosyl ureide dihydrate as a carbohydrate ligand. By systematically applying the detailed protocols for Isothermal Titration Calorimetry, Surface Plasmon Resonance, and hemagglutination inhibition assays, researchers can generate the necessary data to objectively compare its performance against standard ligands like lactose and N-acetyllactosamine. The elucidation of its binding affinity, thermodynamics, kinetics, and functional potency will provide critical insights for its potential development as a modulator of galectin-mediated biological processes.
References
Choi, H. J., et al. (2012). Thermodynamics of carbohydrate binding to galectin-1 from Chinese hamster ovary cells and two mutants. A comparison with four galactose-specific plant lectins. Biochemistry, 35(48), 15484-15493. Available from: [Link]
Dam, T. K., & Brewer, C. F. (2004). Thermodynamic binding studies of bivalent oligosaccharides to galectin-1, galectin-3, and the carbohydrate recognition domain of galectin-3. Biochemistry, 43(41), 13176-13184. Available from: [Link]
Gupta, D., et al. (1996). Thermodynamics of carbohydrate binding to galectin-1 from Chinese hamster ovary cells and two mutants. A comparison with four galactose-specific plant lectins. PubMed, 8952472. Available from: [Link]
Gupta, D., & Brewer, C. F. (1996). Thermodynamics of Carbohydrate Binding to Galectin-1 from Chinese Hamster Ovary Cells and Two Mutants. A Comparison with Four Galactose-Specific Plant Lectins. Biochemistry, 35(48), 15484-15493. Available from: [Link]
Ahmad, N., et al. (2004). Thermodynamic binding studies of cell surface carbohydrate epitopes to galectins-1, -3, and -7. Canadian Journal of Chemistry, 82(6), 939-947. Available from: [Link]
Setayesh, T., Colquhoun, S. D., & Wan, Y. J. (2020). Overexpression of Galectin-1 and Galectin-3 in hepatocellular carcinoma. Liver research, 4(4), 173-179. Available from: [Link]
Horton, J. R., et al. (2024). A Quantitative Human Red Blood Cell Agglutination Assay for Characterisation of Galectin Inhibitors. International Journal of Molecular Sciences, 25(12), 6695. Available from: [Link]
Horton, J. R., et al. (2024). A Quantitative Human Red Blood Cell Agglutination Assay for Characterisation of Galectin Inhibitors. PubMed, 38928929. Available from: [Link]
Rabinovich, G. A., & Croci, D. O. (2022). Inhibition of galectins in cancer: Biological challenges for their clinical application. Frontiers in Oncology, 12, 1073155. Available from: [Link]
S., S., & S., S. (2025). Galectin-3 and galectin-1 interactions in breast cancer therapy. Universa Medicina, 44(2). Available from: [Link]
de Oliveira, J. T., et al. (2015). Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments. Frontiers in Oncology, 5, 143. Available from: [Link]
Dings, M. P., et al. (2016). The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1. International journal of molecular sciences, 17(9), 1529. Available from: [Link]
Mroczko, B., & Szmitkowski, M. (2018). The role of galectins-1, 3, 7, 8 and 9 as potential diagnostic and therapeutic markers in ovarian cancer. Postepy higieny i medycyny doswiadczalnej (Online), 72, 533-542. Available from: [Link]
Nangia-Makker, P., et al. (2010). A comparative analysis of various galectins showing their relative amounts in different cancer cell lines. Journal of Cancer Science & Therapy, 2(3), 66-72. Available from: [Link]
Horton, J. R., et al. (2024). A Quantitative Human Red Blood Cell Agglutination Assay for Characterisation of Galectin Inhibitors. ResearchGate. Available from: [Link]
G., G., et al. (2022). Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
Glinsky, G. V., et al. (2009). Synthetic Inhibitors of Galectin-1 and -3 Selectively Modulate Homotypic Cell Aggregation and Tumor Cell Apoptosis. Anticancer Research, 29(1), 125-132. Available from: [Link]
Horton, J. R., et al. (2024). Inhibition of galectin-induced hemagglutination by small-molecule inhibitors. ResearchGate. Available from: [Link]
Z., Z., et al. (2023). Galectin inhibitors and nanoparticles as a novel therapeutic strategy for glioblastoma multiforme. Journal of Nanobiotechnology, 21(1), 256. Available from: [Link]
Lin, T. W., & Wu, C. Y. (2018). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International journal of molecular sciences, 19(2), 434. Available from: [Link]
Tateno, H., & Hirabayashi, J. (2021). Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity. Glycoscience Protocols. Available from: [Link]
Nicoya. (2022). Guide to Running an SPR Experiment. Available from: [Link]
Hronowski, L. J., et al. (1991). Synthesis and characterization of 2- O-β-lactosylglycerol, 1,2-di- O-β-lactosyl-( R,S)-glycerols, and 1,2,3-tri. Carbohydrate Research, 219, 33-49. Available from: [Link]
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Available from: [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
Hirabayashi, J. (2024). Galectins - Experimental Protocols and Unsolved Questions (Narratives). Glycoforum. Available from: [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
O'Shannessy, D. J. (n.d.). Surface plasmon resonance. Available from: [Link]
Berbis, M. A., et al. (2022). NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptoph. Chemistry – A European Journal, 28(63), e202202026. Available from: [Link]
Hronowski, L. J., et al. (1991). Synthesis and characterization of 2-O-beta-lactosylglycerol, 1,2-di-O-beta-lactosyl-(R,S)-glycerols, and 1,2,3. PubMed, 1666539. Available from: [Link]
Damko, E. (2008). ITC Sample Preparation Guidelines. Available from: [Link]
Hronowski, L. J., et al. (1991). Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6. PubMed, 1804537. Available from: [Link]
Orton, H. W., et al. (2009). Structure determination of a Galectin-3–carbohydrate complex using paramagnetism-based NMR constraints. Journal of biomolecular NMR, 44(2), 107-115. Available from: [Link]
Cumpstey, I., et al. (2013). Structural basis of redox-dependent modulation of galectin-1 dynamics and function. Glycobiology, 23(7), 845-857. Available from: [Link]
Lin, T. W., & Wu, C. Y. (2018). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International Journal of Molecular Sciences, 19(2), 434. Available from: [Link]
S., S., et al. (2025). N‑Aryl‑N‑Lactosylamides as Potent and Highly Selective Inhibitors of Galectin‑3 with Antifibrotic Activity. Journal of Medicinal Chemistry. Available from: [Link]
G., G., et al. (2020). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. Molecules, 26(1), 113. Available from: [Link]
Personal protective equipment for handling β-Lactosyl Ureide Dihydrate
As a Senior Application Scientist, my philosophy on laboratory safety is rooted in mechanistic understanding. We do not don Personal Protective Equipment (PPE) simply to comply with a checklist; we select it because we u...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my philosophy on laboratory safety is rooted in mechanistic understanding. We do not don Personal Protective Equipment (PPE) simply to comply with a checklist; we select it because we understand the precise physical and chemical behaviors of the molecules we handle.
While[1] is not acutely toxic, standard biochemicals are frequently mishandled precisely because they lack the severe warning labels of highly hazardous reagents. Synthesized via the reaction of lactose with urea, this disaccharide derivative is widely utilized in proteomics and nutritional biochemistry. However, its physical form as a fine, highly hydrophilic crystalline powder presents specific mechanical and dermal hazards that demand a strategic operational plan[2][3].
This guide provides a self-validating operational framework for the safe handling, dissolution, and disposal of β-Lactosyl Ureide Dihydrate.
Mechanistic Causality of PPE Selection
To build a robust safety culture, researchers must understand the causality behind their protective gear. The physical properties of lactose derivatives dictate our safety logic:
Dermal Protection (Nitrile Gloves, ≥4 mil thickness): Lactose derivatives are highly hydrophilic[2]. If the raw powder contacts unprotected skin, natural perspiration acts as a solvent, dissolving the dihydrate and potentially causing localized contact dermatitis or mild irritation[3]. Nitrile provides an impermeable barrier against aqueous dissolution, whereas latex may offer insufficient chemical resistance.
Ocular Protection (ANSI Z87.1 Tight-Fitting Goggles): The fine crystalline nature of the powder makes it highly prone to aerosolization. Standard safety glasses leave the orbital cavity exposed to airborne particulates, which can cause mechanical abrasion to the cornea[3]. Tight-fitting goggles are mandatory during the weighing and transfer phases.
Respiratory Protection (N95/P100 or Draft Shield): While β-Lactosyl Ureide Dihydrate does not emit toxic fumes, inhaling the fine powder causes mechanical irritation of the upper respiratory tract[3]. Weighing must be conducted inside a ductless fume hood or draft shield. If engineering controls are unavailable, an N95 or P100 particulate respirator is required.
Rapidly dissolves in sweat; mandates impermeable nitrile gloves.
Eye Protection
ANSI Z87.1 Goggles
Prevents mechanical corneal abrasion from airborne dust[3].
Standard Operating Procedure (SOP): Handling and Dissolution
A self-validating protocol ensures that the success of one step confirms the correct execution of the previous step. Follow this step-by-step methodology for handling β-Lactosyl Ureide Dihydrate:
Step 1: Environmental Preparation & PPE Verification
Action: Ensure the analytical balance is housed within a draft shield. Inspect nitrile gloves for micro-tears by inflating them slightly. Don lab coat and tight-fitting goggles.
Causality: Drafts cause powder dispersion, leading to inaccurate molarity calculations and increased inhalation risk.
Step 2: Weighing Protocol
Action: Tare an anti-static weigh boat on the analytical balance. Carefully transfer the powder using a micro-spatula.
Self-Validation: The absence of powder clinging to the sides of the weigh boat validates that static electricity has been neutralized, ensuring precise transfer and zero aerosolization.
Step 3: Controlled Dissolution
Action: Slowly tap the weigh boat to introduce the β-Lactosyl Ureide Dihydrate into a continuously stirred aqueous buffer. Never add the solvent directly to the bulk powder.
Causality: Rapid dumping or adding solvent to the powder traps air beneath the hydrophilic crystals, creating buoyant clumps that resist dissolution and generate dust.
Self-Validation: If the solution achieves rapid optical clarity, it validates that the powder was added at the correct rate.
Step 4: Decontamination
Action: Wipe the balance and surrounding benchtop with a damp, lint-free cloth.
Causality: Because the compound is highly water-soluble[2], a damp cloth effectively captures and dissolves residual particulates without sweeping them into the air.
Experimental Workflow Visualization
Workflow for the safe handling and dissolution of β-Lactosyl Ureide Dihydrate.
Spill Management and Waste Disposal Plans
Minor Spills (<50g):
Never dry-sweep a spill. Dry sweeping aerosolizes the dihydrate, creating an immediate inhalation and ocular hazard. Instead, cover the spill with a damp absorbent pad. Allow the hydrophilic powder to dissolve into the pad, wipe the area clean, and dispose of the pad in a solid bio-waste container.
Waste Disposal:
Unused powder or contaminated solid materials should be disposed of as non-hazardous solid chemical waste. Because β-Lactosyl Ureide Dihydrate is an aqueous-soluble disaccharide derivative[2], dilute liquid solutions can typically be disposed of down the drain with copious amounts of water, provided this strictly adheres to your local institutional Environmental Health and Safety (EHS) guidelines.
References
Dairy Chemistry and Biochemistry. National Academic Digital Library of Ethiopia.[Link]
Effect of Variations in the Fatty Acid Residue of Lactose Monoesters on Their Emulsifying Properties and Biological Activities. ACS Publications.[Link]
Lactose. CreationWiki, the encyclopedia of creation science. [Link]